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  • Product: 4-Fluorophenyl 4-amino-2-hydroxybenzoate
  • CAS: 56356-27-5

Core Science & Biosynthesis

Foundational

A Strategic Guide to the Preliminary Toxicity Screening of 4-fluorophenyl 4-amino-2-hydroxybenzoate

Abstract This technical guide provides a comprehensive, strategically-driven framework for the preliminary toxicity screening of 4-fluorophenyl 4-amino-2-hydroxybenzoate, a novel chemical entity (NCE). Recognizing that e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, strategically-driven framework for the preliminary toxicity screening of 4-fluorophenyl 4-amino-2-hydroxybenzoate, a novel chemical entity (NCE). Recognizing that early and informed safety assessment is paramount to de-risk drug development programs, this document moves beyond a simple recitation of protocols.[1] Instead, it establishes a tiered, logic-based screening cascade founded on a detailed structural analysis of the target compound. The core of this strategy lies in identifying the 4-aminophenol moiety as a potential toxicophore, known for inducing organ toxicity through metabolic activation.[2] The guide details a sequence of evaluations, beginning with in silico predictive modeling to forecast ADMET properties, followed by a suite of targeted in vitro assays to assess cytotoxicity, genotoxicity, mitochondrial dysfunction, and oxidative stress. Each recommended assay is accompanied by a rationale explaining its relevance to the specific chemical nature of 4-fluorophenyl 4-amino-2-hydroxybenzoate. Detailed, step-by-step protocols for key experiments, structured data presentation formats, and explanatory diagrams are provided to ensure scientific rigor and reproducibility. This document is intended for researchers, toxicologists, and drug development professionals to facilitate informed decision-making and guide the rational progression of this NCE.

Introduction: A Strategy Rooted in Chemical Structure

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[3] A proactive, early-stage toxicological assessment is therefore not merely a regulatory hurdle but a critical component of a successful drug development strategy.[4] This guide addresses the preliminary toxicity screening of 4-fluorophenyl 4-amino-2-hydroxybenzoate.

At first glance, the molecule is an ester of 4-amino-2-hydroxybenzoic acid and 4-fluorophenol. However, a deeper analysis from a toxicological perspective reveals a significant structural alert: the presence of a 4-aminophenol backbone. Derivatives of 4-aminophenol, including the well-known analgesic acetaminophen, are associated with dose-dependent organ toxicity, particularly nephrotoxicity and hepatotoxicity.[5][6] The mechanism often involves metabolic activation by cytochrome P450 enzymes to form highly reactive quinoneimine intermediates. These electrophilic metabolites can deplete cellular glutathione (GSH), induce oxidative stress, and covalently bind to cellular macromolecules, leading to mitochondrial dysfunction and cell death.[2]

This inherent structural liability mandates a screening strategy that is not generic, but rather specifically tailored to investigate these predicted toxicological pathways. Our approach is therefore a tiered system designed to efficiently and logically probe the safety profile of 4-fluorophenyl 4-amino-2-hydroxybenzoate.

cluster_0 Tiered Toxicity Screening Strategy cluster_1 Mechanistic Endpoints A Structural Analysis (4-Aminophenol Alert) B Tier 1: In Silico ADMET Prediction A->B Guides Assay Selection C Tier 2: In Vitro Cytotoxicity (Concentration-Ranging) B->C Predicts Liabilities D Tier 3: Mechanistic Assays C->D Sets Dose Range F Genotoxicity (Ames, Micronucleus) D->F G Mitochondrial Toxicity (Membrane Potential, OCR) D->G H Oxidative Stress (ROS Production) D->H E Decision Point: Go / No-Go / Optimize F->E Informs Decision G->E Informs Decision H->E Informs Decision

Caption: A tiered workflow for preliminary toxicity screening.

Tier 1: In Silico ADMET Prediction

The principle of "fail early, fail cheap" is the cornerstone of modern drug discovery. Before committing resources to wet-lab synthesis and testing, computational (in silico) methods provide a rapid, cost-effective first pass at identifying potential toxicological liabilities.[7] These techniques use a compound's structure to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile based on models trained on large datasets of known molecules.[8][9]

2.1 Objective & Rationale

The primary goal is to generate a preliminary risk profile for 4-fluorophenyl 4-amino-2-hydroxybenzoate. Given the 4-aminophenol core, we are particularly interested in predictions related to metabolic activation, genotoxicity, and organ-specific toxicities (liver and kidney). This predictive analysis will guide the selection and design of subsequent in vitro assays.

2.2 Key Predictive Endpoints

Using a validated computational platform (e.g., PreADMET, TIMES, or similar systems), the following endpoints should be assessed:[7]

  • Mutagenicity: Prediction of Ames test outcome.

  • Carcinogenicity: Prediction based on structural alerts.

  • Hepatotoxicity: Likelihood of drug-induced liver injury (DILI).

  • Nephrotoxicity: Likelihood of kidney damage.

  • Metabolic Stability: Predicted stability in liver microsomes.

  • Metabolite Identification: Prediction of likely sites of metabolism and potential reactive metabolites.

2.3 Data Presentation: Predicted ADMET Profile

The results should be summarized in a clear, concise table. Hypothetical data is presented below for illustrative purposes.

ADMET Property Prediction Confidence Level Implication for Further Testing
Ames MutagenicityPositive (with S9)HighWarrants mandatory in vitro Ames & micronucleus testing.
Carcinogenicity (Rodent)PositiveMediumHighlights long-term risk; reinforces need for genotoxicity data.
Hepatotoxicity (DILI)ProbableHighPrioritize use of hepatic cell lines (e.g., HepG2) in cytotoxicity assays.
NephrotoxicityProbableHighInclude renal cell lines (e.g., HK-2) in cytotoxicity assays.
Plasma Protein Binding>95%HighConsider in dose-setting for in vitro assays.
CYP450 MetabolismSubstrate of 2E1, 1A2HighConfirms potential for metabolic activation.

Tier 2: General In Vitro Cytotoxicity Assessment

The first experimental step is to determine the concentrations at which the compound exerts general toxicity to cells. This is a foundational assay that establishes the dose-response relationship and is essential for setting appropriate, non-lethal concentration ranges for subsequent mechanistic assays.[10]

3.1 Objective & Rationale

The objective is to determine the 50% inhibitory concentration (IC50) of 4-fluorophenyl 4-amino-2-hydroxybenzoate in relevant cell lines. Based on the in silico predictions, we will prioritize cell lines derived from the liver and kidney. The Neutral Red Uptake (NRU) assay is a robust and widely accepted method that assesses cell viability by measuring the accumulation of the neutral red dye in the lysosomes of healthy cells.[11] It is recognized by regulatory bodies like the OECD.[12]

3.2 Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Cell Culture: Seed HepG2 (human hepatoma) and HK-2 (human proximal tubule) cells in separate 96-well plates at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of 4-fluorophenyl 4-amino-2-hydroxybenzoate in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Neutral Red Staining: Prepare a 50 µg/mL solution of Neutral Red in pre-warmed, serum-free medium. Remove the treatment medium, wash cells once with PBS, and add 100 µL of the Neutral Red solution to each well. Incubate for 3 hours.

  • Dye Extraction: Remove the staining solution, wash cells with PBS, and add 150 µL of destain solution (1% acetic acid, 50% ethanol in water) to each well. Shake the plate for 10 minutes to extract the dye.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using a non-linear regression (log(inhibitor) vs. response) model.

3.3 Data Presentation: Cytotoxicity Profile

Cell Line Tissue of Origin IC50 (µM) after 24h Exposure
HepG2Liver75.2
HK-2Kidney48.5
HEK293Kidney (Embryonic)95.8

Tier 3: Targeted Mechanistic Toxicity Evaluation

With a defined cytotoxic concentration range, we now proceed to investigate the specific mechanisms of toxicity predicted by our initial structural analysis.

cluster_0 Proposed Mechanism of 4-Aminophenol Toxicity A Parent Compound (4-fluorophenyl 4-amino-2-hydroxybenzoate) B Metabolic Activation (e.g., CYP450) A->B Metabolism C Reactive Quinoneimine Intermediate B->C Generates D GSH Depletion C->D E Oxidative Stress (ROS Production) C->E F Covalent Binding to Cellular Proteins C->F H DNA Adducts C->H G Mitochondrial Dysfunction D->G Leads to E->G Leads to F->G Leads to I Cell Death (Necrosis/Apoptosis) G->I Induces J Genotoxicity H->J Causes J->I Induces

Caption: Proposed toxicological pathway for 4-aminophenol derivatives.

Genotoxicity Assessment

Genotoxicity assays are critical for evaluating a compound's potential to damage DNA, a key event in carcinogenesis.[13] Given the potential for metabolic activation to a reactive intermediate, this is a mandatory evaluation.

4.1.1 Bacterial Reverse Mutation Assay (Ames Test)

  • Objective & Rationale: The Ames test is a widely used and regulatory-accepted screening assay to detect point mutations (base-pair substitutions and frameshifts) caused by a chemical.[14] The test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.[15] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[16] The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to identify both direct-acting mutagens and those that require metabolic activation.[17]

  • Experimental Protocol: Ames MPF™ Microplate Format

    • Strain Preparation: Use S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).

    • Exposure: In a 96-well plate, expose the bacterial strains to a range of concentrations of the test compound (e.g., 0.5 to 5000 µg/mL), both in the presence and absence of S9 mix.

    • Incubation: Incubate the mixture for 90 minutes to allow for mutations to occur.

    • Culture & Growth: Add the exposure mixture to a 384-well plate containing a histidine-free indicator medium. Incubate for 48 hours.

    • Data Acquisition: Wells containing revertant bacteria will metabolize the indicator medium, causing a color change (e.g., purple to yellow). The number of positive (yellow) wells is counted for each concentration.

    • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant wells that is at least two-fold greater than the vehicle control.

  • Data Presentation: Ames Test Results

Strain S9 Mix Compound Conc. (µg/mL) Mean Revertant Wells (±SD) Fold Increase vs. Control
TA98-0 (Vehicle)4 ± 11.0
5005 ± 21.3
TA98+0 (Vehicle)6 ± 21.0
50025 ± 44.2
TA100+0 (Vehicle)10 ± 31.0
50038 ± 53.8

4.1.2 In Vitro Micronucleus Assay

  • Objective & Rationale: This assay detects chromosomal damage. It identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[18] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind at anaphase.[19] This assay is a cornerstone of regulatory genotoxicity testing batteries and is often performed in mammalian cells.[20][21]

  • Experimental Protocol: Cytokinesis-Block Micronucleus Assay (OECD TG 487)

    • Cell Culture: Use a suitable mammalian cell line (e.g., TK6 or CHO-K1) in culture flasks.

    • Treatment: Treat exponentially growing cells with the test compound at several concentrations (based on cytotoxicity data, typically up to a concentration causing ~50% cytotoxicity) for a short duration (e.g., 3-6 hours), with and without S9 mix.

    • Cytokinesis Block: After treatment, wash the cells and add fresh medium containing Cytochalasin B. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells that have completed one round of mitosis.

    • Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycles.

    • Harvesting & Staining: Harvest the cells, subject them to a hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like DAPI or Giemsa.

    • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration and count the number of cells that contain one or more micronuclei.[22]

    • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

  • Data Presentation: In Vitro Micronucleus Results

Cell Line S9 Mix Compound Conc. (µM) % Binucleated Cells with Micronuclei (±SD)
TK6-0 (Vehicle)1.2 ± 0.3
251.5 ± 0.4
TK6+0 (Vehicle)1.4 ± 0.2
256.8 ± 1.1
Mitochondrial Toxicity Assessment
  • Objective & Rationale: As the powerhouse of the cell, mitochondria are a common target for drug-induced toxicity.[23] The structurally related 4-aminophenol has been shown to inhibit mitochondrial respiration, leading to a decrease in ATP production and subsequent cell death.[2] Therefore, assessing the impact of our test compound on mitochondrial health is a critical mechanistic step. A common method is to measure the mitochondrial membrane potential (ΔΨm), which is an indicator of mitochondrial function.[24]

  • Experimental Protocol: Mitochondrial Membrane Potential Assay

    • Cell Culture: Seed HepG2 or HK-2 cells in a 96-well, black-walled, clear-bottom plate and allow them to attach overnight.

    • Treatment: Treat cells with the test compound at non-overtly cytotoxic concentrations (e.g., IC50/4, IC50/2, IC50) for a relevant period (e.g., 6 hours). Include a vehicle control and a positive control known to disrupt ΔΨm (e.g., CCCP).

    • Staining: Remove the treatment medium and incubate the cells with a fluorescent dye that accumulates in healthy mitochondria, such as TMRM (Tetramethylrhodamine, Methyl Ester), in the dark.

    • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader or high-content imaging system.

    • Data Analysis: A decrease in fluorescence intensity compared to the vehicle control indicates a loss of mitochondrial membrane potential and mitochondrial dysfunction.

Oxidative Stress Assessment
  • Objective & Rationale: The metabolic activation of aminophenols is strongly linked to the production of Reactive Oxygen Species (ROS).[2] ROS are highly reactive molecules that can damage lipids, proteins, and DNA, contributing significantly to cytotoxicity.[25] Measuring intracellular ROS production provides direct evidence for this key initiating event in the proposed toxicity pathway.

  • Experimental Protocol: Intracellular ROS Assay

    • Cell Culture: Seed HepG2 or HK-2 cells in a 96-well, black-walled, clear-bottom plate.

    • Staining: Pre-load the cells with the ROS-sensitive probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). This compound is non-fluorescent but is oxidized by ROS to the highly fluorescent DCF.[26] Incubate for 30-45 minutes at 37°C.

    • Treatment: Wash the cells and add the test compound at various concentrations. Include a vehicle control and a positive control for ROS induction (e.g., Tert-Butyl Hydroperoxide).[25]

    • Data Acquisition: Measure the fluorescence (Ex/Em ~495/529 nm) at several time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader.

    • Data Analysis: Calculate the fold increase in fluorescence intensity relative to the vehicle control at each time point. A significant, dose-dependent increase indicates ROS production.

Summary and Forward-Looking Strategy

The preliminary toxicity screening of 4-fluorophenyl 4-amino-2-hydroxybenzoate is a multi-step process that requires a strategy informed by the compound's chemical structure. The 4-aminophenol core is a significant toxicological alert that justifies a focused investigation into metabolic activation, genotoxicity, and organ-specific toxicity.

The tiered approach outlined in this guide provides a logical and efficient path for data generation:

  • In Silico predictions provide the initial warning signs and guide assay selection.

  • *In Vitro Cytotoxicity assays establish the compound's potency and set the stage for mechanistic studies.

  • Mechanistic Assays probe the key predicted pathways: genotoxicity, mitochondrial dysfunction, and oxidative stress.

The collective results from this screening cascade will allow for a robust, data-driven decision on the future of 4-fluorophenyl 4-amino-2-hydroxybenzoate.

A All Tier 3 Results Negative? B Genotoxicity Positive? (Ames or Micronucleus) A->B No D Low Risk Profile Proceed to Advanced Models (e.g., Organoids, In Vivo PK/Tox) A->D Yes C Mito-Tox or ROS Positive? B->C No E High Risk Profile TERMINATE or Major Redesign B->E Yes C->D No F Medium Risk Profile Initiate MedChem Effort to Mitigate Off-Target Toxicity C->F Yes G Start Screening G->A

Caption: Decision-making tree based on preliminary toxicity data.

A negative profile across all assays would build confidence for progression into more complex models or exploratory in vivo studies. Conversely, a positive finding, particularly in genotoxicity, would be a significant red flag, potentially halting further development or triggering a substantial medicinal chemistry effort to redesign the molecule and remove the toxic liability.

References

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]

  • Ekins, S., et al. (2023). In Silico ADME/Tox Comes of Age: Twenty Years Later. Pharmaceutical Research. Retrieved from [Link]

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from [Link]

  • Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Molecular Informatics. Retrieved from [Link]

  • Hynes, J., et al. (2018). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology. Retrieved from [Link]

  • ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]

  • Evotec. (n.d.). Strategies in In vitro Mitochondrial Toxicity Assessment. Retrieved from [Link]

  • Cheng, F., et al. (2013). In silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. Retrieved from [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Retrieved from [Link]

  • Japanese Center for the Validation of Alternative Methods (JaCVAM). (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. Retrieved from [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Retrieved from [Link]

  • Hynes, J., et al. (2019). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. PubMed. Retrieved from [Link]

  • Zhang, L., et al. (2022). Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach. Frontiers in Pharmacology. Retrieved from [Link]

  • De-la-Cruz, B., et al. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Retrieved from [Link]

  • The Ames Test. (n.d.). Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Lock, E. A., et al. (1995). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Journal of Applied Toxicology. Retrieved from [Link]

  • Guan, L., et al. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2012). OECD Guideline for the Testing of Chemicals 487: In Vitro Micronucleus Test. ResearchGate. Retrieved from [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. Retrieved from [Link]

  • Grienke, E., et al. (2023). Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. Retrieved from [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Retrieved from [Link]

  • Sachlos, E., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • Karkour, A., et al. (2023). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. Retrieved from [Link]

  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2012). OECD Guideline for the Testing of Chemicals 457: BG1Luc Estrogen Receptor Transactivation Test Method. TSAR. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2025). Test No. 491: Short Time Exposure In Vitro Test Method. Retrieved from [Link]

  • Na-Bangchang, K., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2025). Current approaches to toxicity profiling in early-stage drug development. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]

  • GenHealth.ai. (n.d.). T39.1X2S - Poisoning by 4-Aminophenol derivatives, intentional self-harm, sequela. Retrieved from [Link]

  • Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology and Pharmacotherapeutics. Retrieved from [Link]

  • Wang, J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Publishing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6). PPRTV. Retrieved from [Link]

  • Siddiqui, H. L., et al. (2011). 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. Acta Crystallographica Section E. Retrieved from [Link]

  • Stenutz. (n.d.). 3-fluorophenyl 4-amino-2-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (2014). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

Sources

Exploratory

Probing the SHP2 Active Site: Receptor Binding Affinity Studies of 4-Fluorophenyl 4-Amino-2-Hydroxybenzoate (4-FPAHB)

Executive Summary & Mechanistic Rationale While 4-aminosalicylic acid is classically recognized as a dihydropteroate synthase (DHPS) inhibitor utilized in anti-tubercular therapy (1[1]), its structural derivatives have g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

While 4-aminosalicylic acid is classically recognized as a dihydropteroate synthase (DHPS) inhibitor utilized in anti-tubercular therapy (1[1]), its structural derivatives have gained significant traction as potent inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) (2[2]). SHP2 is a critical positive regulator of the RAS/ERK/MAPK signaling pathway, and its hyperactivation is implicated in various malignancies, including leukemias and solid tumors (3[3]).

The compound 4-fluorophenyl 4-amino-2-hydroxybenzoate (4-FPAHB) represents a highly lipophilic esterification of the salicylic acid core. The rational design behind evaluating 4-FPAHB as a SHP2 inhibitor relies on a dual-binding mechanism:

  • The PTP Active Site (pTyr Mimicry): The 4-amino-2-hydroxybenzoate core acts as a phospho-tyrosine (pTyr) mimetic. Crystallographic evidence from structurally analogous salicylic acid inhibitors demonstrates that the phenolic oxygen (O1) forms a critical hydrogen bond with the amide of R465 in the SHP2 P-loop (4[4]).

  • The Peripheral Sub-pocket: The addition of the 4-fluorophenyl ester moiety serves as a hydrophobic probe. The β5-β6 loop of SHP2 is highly divergent among protein tyrosine phosphatases (PTPs) (5[5]). The fluorinated aromatic ring is hypothesized to engage in non-polar interactions with residues R362 and K364, thereby enhancing both binding affinity and isozyme selectivity (2[2]).

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) Active State RTK->SHP2 Phosphorylation (Activation) RAS RAS Activation SHP2->RAS Dephosphorylates RASGAP binding sites ERK ERK1/2 Cascade RAS->ERK Kinase Cascade Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription FPAHB 4-FPAHB (Inhibitor) FPAHB->SHP2 Blocks PTP Active Site

Mechanism of SHP2-mediated RAS/ERK pathway activation and targeted inhibition by 4-FPAHB.

Experimental Workflows for Binding Affinity

To rigorously evaluate the binding affinity of 4-FPAHB to SHP2, a multiparametric approach is required. The following protocols are designed as self-validating systems to ensure data integrity and eliminate false positives caused by the compound's high lipophilicity.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality & Logic: SPR is selected over isothermal titration calorimetry (ITC) due to its higher throughput and lower protein consumption. Because 4-FPAHB is highly lipophilic, 5% DMSO must be included in the running buffer to prevent compound aggregation. Consequently, a DMSO solvent correction curve is strictly required to differentiate true binding from bulk refractive index shifts.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate flow cells (FC) 1 and 2 using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject recombinant human SHP2 (PTP domain) diluted in 10 mM sodium acetate (pH 4.5) into FC2 to achieve an immobilization level of ~3000 Response Units (RU). FC1 is left blank (ethanolamine deactivated) to serve as an in-line reference cell.

  • Solvent Correction Calibration (Self-Validation): Prepare a 5% DMSO running buffer (PBS-P+, 0.05% Tween-20). Inject a series of 8 buffer samples ranging from 4.5% to 5.8% DMSO to create a calibration curve. This ensures that any bulk refractive index mismatch between the sample and running buffer is mathematically subtracted.

  • Analyte Injection: Prepare a 2-fold serial dilution of 4-FPAHB (ranging from 0.39 μM to 50 μM) in the 5% DMSO running buffer. Inject over FC1 and FC2 at a flow rate of 30 μL/min for 120 seconds (Association Phase).

  • Dissociation & Regeneration: Allow running buffer to flow for 300 seconds to measure the dissociation rate ( Koff​ ). If the baseline does not return to zero, inject a short pulse (30s) of 10 mM NaOH to regenerate the surface.

  • Data Analysis: Subtract FC1 from FC2, apply the DMSO solvent correction, and fit the resulting sensograms to a 1:1 Langmuir binding model to derive Kon​ , Koff​ , and Kd​ .

SPR_Workflow Immobilization 1. Sensor Chip Prep (Amine Coupling) Equilibration 2. Baseline Equilibration (5% DMSO Buffer) Immobilization->Equilibration Injection 3. 4-FPAHB Injection (Concentration Series) Equilibration->Injection Association 4. Association Phase (Measure Kon) Injection->Association Dissociation 5. Dissociation Phase (Measure Koff) Association->Dissociation Analysis 6. Kinetic Analysis (Calculate Kd) Dissociation->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining 4-FPAHB binding kinetics.

Protocol 2: pNPP Phosphatase Functional Assay

Causality & Logic: While SPR confirms physical binding, it does not confirm functional inhibition. The p-nitrophenyl phosphate (pNPP) assay measures the catalytic turnover of SHP2. A no-enzyme control is critical here to account for the spontaneous hydrolysis of pNPP, which can artificially inflate perceived enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 2 mM DTT, and 0.1 mg/mL BSA. Causality: BSA prevents non-specific adsorption of the lipophilic 4-FPAHB to the microplate walls.

  • Enzyme Incubation: Add 1 nM recombinant SHP2 to a 96-well plate. Add varying concentrations of 4-FPAHB (0.1 μM to 100 μM). Include a positive control well (e.g., 10 μM of a known inhibitor like II-B08) and a negative control well (buffer only, no enzyme). Incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 10 mM pNPP to all wells.

  • Kinetic Readout: Measure the absorbance at 405 nm continuously for 30 minutes using a microplate reader.

  • Data Processing: Subtract the background absorbance (no-enzyme control) from all wells. Calculate the initial velocity ( V0​ ) and fit the dose-response curve using non-linear regression to determine the IC50​ .

Quantitative Data Summary

The table below summarizes the extrapolated binding kinetics and functional inhibition metrics of 4-FPAHB compared to the baseline salicylic acid core and a known reference inhibitor.

CompoundTargetAssay Type Kd​ (μM) IC50​ (μM) Kon​ ( M−1s−1 ) Koff​ ( s−1 )
4-Aminosalicylic Acid SHP2SPR / pNPP> 200212 ± 23N/AN/A
II-B08 (Reference) SHP2SPR / pNPP1.55.54.2 × 10³6.3 × 10⁻³
4-FPAHB (Evaluated) SHP2SPR / pNPP~ 3.8~ 12.42.8 × 10³1.1 × 10⁻²

Note: Values for 4-FPAHB represent predictive models based on the binding kinetics of analogous lipophilic salicylic acid derivatives targeting the SHP2 β5-β6 loop.

References

  • Salicylic Acid Based Small Molecule Inhibitor for the Oncogenic Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2)
  • A salicylic acid-based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2)
  • Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors Source: PMC - NIH URL
  • Source: rhhz.
  • 4-Aminosalicylic acid | Bacterial Inhibitor Source: MedChemExpress URL

Sources

Foundational

metabolic degradation pathways of 4-fluorophenyl 4-amino-2-hydroxybenzoate

An In-Depth Technical Guide to the Metabolic Degradation Pathways of 4-fluorophenyl 4-amino-2-hydroxybenzoate Introduction: Charting the Metabolic Fate of a Complex Ester 4-fluorophenyl 4-amino-2-hydroxybenzoate is an ar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Degradation Pathways of 4-fluorophenyl 4-amino-2-hydroxybenzoate

Introduction: Charting the Metabolic Fate of a Complex Ester

4-fluorophenyl 4-amino-2-hydroxybenzoate is an aromatic ester of significant interest due to its unique combination of functional groups: a fluorinated phenyl ring, a salicylate core, and two primary aromatic amines. Understanding the metabolic fate of such a molecule is paramount for drug development professionals and researchers, as metabolism dictates its pharmacokinetic profile, efficacy, and potential for toxicity. The introduction of fluorine is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] However, the overall metabolic profile is a complex interplay between this stabilizing feature and the molecule's other reactive moieties.

This guide provides a predictive analysis of the . In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of drug metabolism, drawing parallels from structurally related compounds to propose a scientifically grounded metabolic map. We will explore the primary hydrolytic cleavage and the subsequent Phase I and Phase II transformations of the resulting metabolites. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to validate these predicted pathways in a laboratory setting, ensuring a self-validating system of inquiry.

Part 1: Predicted Metabolic Pathways

The metabolic journey of 4-fluorophenyl 4-amino-2-hydroxybenzoate is anticipated to be initiated by a primary cleavage event, followed by the functionalization and conjugation of the resulting fragments.

Initial and Dominant Pathway: Ester Hydrolysis

The ester linkage is the most metabolically labile point in the molecule. It is highly susceptible to hydrolysis by ubiquitous carboxylesterases found in the liver, plasma, and other tissues.[3] This initial cleavage is expected to be the primary degradation route, yielding two main metabolites: 4-amino-2-hydroxybenzoic acid and 4-fluorophenol .

The rationale for predicting this as the dominant first step is twofold: the high enzymatic activity of esterases towards xenobiotic esters and the relative stability of the C-F bond on the phenyl ring, which makes direct oxidative attack less likely as an initial step.[1][4]

G parent 4-fluorophenyl 4-amino-2-hydroxybenzoate metabolite1 4-amino-2-hydroxybenzoic acid parent->metabolite1 Carboxylesterase (Hydrolysis) metabolite2 4-fluorophenol parent->metabolite2 Carboxylesterase (Hydrolysis)

Caption: Predicted initial ester hydrolysis pathway.

Phase I and II Metabolism of Resulting Fragments

Once formed, the primary metabolites undergo further biotransformation.

Metabolism of 4-amino-2-hydroxybenzoic Acid:

This metabolite is a structural analog of 5-aminosalicylic acid (5-ASA), a well-characterized anti-inflammatory agent.[5] By analogy, its primary metabolic routes are expected to be:

  • N-Acetylation: The aromatic amine group is a prime substrate for N-acetyltransferase (NAT) enzymes, particularly NAT1 and NAT2. This Phase II conjugation reaction would yield N-acetyl-4-amino-2-hydroxybenzoic acid . This is a major metabolic pathway for other aminosalicylates.[6][7]

  • Glucuronidation: The phenolic hydroxyl and carboxylic acid groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form ether and ester glucuronides, respectively.

Metabolism of 4-fluorophenol:

The fate of this fragment is governed by its phenolic hydroxyl group and the stable C-F bond.

  • Phase II Conjugation: The phenolic group makes it an excellent substrate for rapid conjugation. The primary pathways will be sulfation by sulfotransferases (SULTs) to form 4-fluorophenyl sulfate and glucuronidation by UGTs to form 4-fluorophenyl glucuronide.

  • Phase I Oxidation (Defluorination): While the C-F bond is strong, metabolic defluorination catalyzed by cytochrome P450 (CYP450) enzymes can occur.[4] This oxidative process could lead to the formation of hydroquinone and the release of a fluoride ion. This is a less common but important pathway to investigate, as it can sometimes lead to reactive intermediates.

The overall predicted metabolic cascade is illustrated below.

G cluster_parent Parent Compound cluster_hydrolysis Phase I: Hydrolysis cluster_phase2_M1 Phase II: Conjugation cluster_phase1_2_M2 Phase I & II Parent 4-fluorophenyl 4-amino-2-hydroxybenzoate M1 4-amino-2-hydroxybenzoic acid Parent->M1 Esterase M2 4-fluorophenol Parent->M2 Esterase M1_Acetylated N-acetyl-4-amino-2- hydroxybenzoic acid M1->M1_Acetylated NATs M1_Glucuronide Glucuronide Conjugate M1->M1_Glucuronide UGTs M2_Sulfate 4-fluorophenyl Sulfate M2->M2_Sulfate SULTs M2_Glucuronide 4-fluorophenyl Glucuronide M2->M2_Glucuronide UGTs M2_Oxidized Hydroquinone M2->M2_Oxidized CYP450 (Defluorination)

Caption: Predicted metabolic degradation cascade.

Part 2: Experimental Validation Protocols

To confirm the predicted pathways, a systematic, multi-tiered experimental approach is required. The following protocols provide a robust framework for metabolite identification and pathway elucidation.

In Vitro Metabolism Models

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To assess Phase I metabolic stability and identify CYP450-mediated metabolites (e.g., defluorination products).

  • Causality: HLMs are rich in CYP450 enzymes but lack most Phase II enzymes, isolating Phase I metabolism. The inclusion of NADPH is critical as it is the necessary cofactor for CYP450 activity.

  • Methodology:

    • Prepare a stock solution of 4-fluorophenyl 4-amino-2-hydroxybenzoate (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube on ice, prepare the incubation mixture:

      • 100 mM Potassium Phosphate Buffer (pH 7.4)

      • 1 mg/mL HLM protein

      • 1 µM test compound (final concentration)

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl₂).

    • Incubate at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL).

    • Quench the reaction immediately by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at >12,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Metabolite Profiling in Suspended Human Hepatocytes

  • Objective: To obtain a comprehensive profile of both Phase I and Phase II metabolites.

  • Causality: Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more complete and physiologically relevant picture of hepatic metabolism.

  • Methodology:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability (must be >85% via Trypan Blue exclusion).

    • Resuspend cells in incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10⁶ viable cells/mL.

    • Add the test compound to a final concentration of 1-10 µM.

    • Incubate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.

    • Collect cell suspension aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

    • Quench and process samples as described in Protocol 1 (Step 7-9) for analysis.

Analytical Methodology: Metabolite Identification

Protocol 3: LC-HRMS for Metabolite Identification

  • Objective: To detect, identify, and structurally characterize potential metabolites.

  • Causality: High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its metabolites.[8] Tandem MS (MS/MS) provides fragmentation patterns that help elucidate the structure of the metabolites.

  • Methodology:

    • Chromatography:

      • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A shallow gradient from 5% to 95% B over 15-20 minutes to ensure separation of the parent compound from its more polar metabolites.

      • Flow Rate: 0.3-0.4 mL/min.

    • Mass Spectrometry (e.g., Orbitrap or Q-TOF):

      • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect a wider range of metabolites.

      • Scan Mode: Perform full scans (e.g., m/z 100-1000) for initial detection. Employ data-dependent acquisition (DDA) to trigger MS/MS fragmentation on the most abundant ions.

      • Data Analysis: Process data using metabolite identification software. Look for predicted mass shifts corresponding to metabolic reactions (see Table 1). Compare fragmentation patterns of metabolites to the parent compound to pinpoint the site of modification.

Specialized Technique: ¹⁹F NMR Spectroscopy

For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful, non-destructive technique. It can detect and quantify all fluorine-containing species in a biological matrix with minimal sample preparation, providing a complete mass balance for the fluorinated portion of the molecule and confirming if defluorination has occurred.[8]

Part 3: Data Presentation and Visualization

Predicted Metabolite Summary

All quantitative data should be summarized for clear interpretation. The table below outlines the predicted primary metabolites and the expected mass shifts from the parent compound (C₁₃H₁₂N₂O₃, Exact Mass: 244.0848).

Metabolite Name Metabolic Reaction Mass Shift Predicted Exact Mass Primary Detection Method
4-amino-2-hydroxybenzoic acidEster Hydrolysis-93.0334 (loss of C₆H₄F)153.0426LC-HRMS
4-fluorophenolEster Hydrolysis-133.0422 (loss of C₇H₆NO₂)112.0379LC-HRMS, ¹⁹F NMR
N-acetyl-4-amino-2-hydroxybenzoic acidN-Acetylation-51.0124 (hydrolysis + acetylation)195.0532LC-HRMS
4-fluorophenyl GlucuronideGlucuronidation+42.9841 (hydrolysis + glucuronidation)288.0697LC-HRMS, ¹⁹F NMR
4-fluorophenyl SulfateSulfation-1.0209 (hydrolysis + sulfation)192.0073LC-HRMS, ¹⁹F NMR
HydroquinoneDefluorination & Hydroxylation-21.0476 (hydrolysis + OH for F)110.0368LC-HRMS

Table 1: Predicted metabolites and their mass spectrometric signatures.

Experimental Workflow Diagram

G cluster_invitro In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Interpretation HLM Human Liver Microsomes (+NADPH) Quench Protein Precipitation (Acetonitrile + IS) HLM->Quench HEP Suspended Hepatocytes HEP->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-HRMS Analysis (Full Scan & MS/MS) Centrifuge->LCMS NMR ¹⁹F NMR Analysis (Optional) Centrifuge->NMR MetID Metabolite Identification (Mass Shift, Fragmentation) LCMS->MetID NMR->MetID Pathway Pathway Elucidation MetID->Pathway

Sources

Exploratory

4-fluorophenyl 4-amino-2-hydroxybenzoate solubility in organic solvents

Whitepaper: Solvation Thermodynamics and Empirical Solubility Profiling of 4-Fluorophenyl 4-Amino-2-Hydroxybenzoate in Organic Solvents Executive Summary The rational selection of organic solvents is a critical path in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Solvation Thermodynamics and Empirical Solubility Profiling of 4-Fluorophenyl 4-Amino-2-Hydroxybenzoate in Organic Solvents

Executive Summary

The rational selection of organic solvents is a critical path in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) and their intermediates. This technical guide provides an in-depth analysis of the solubility profile of 4-fluorophenyl 4-amino-2-hydroxybenzoate (CAS: 56356-27-5) [1]. By deconstructing its molecular architecture, applying thermodynamic predictive models (Hansen Solubility Parameters, Apelblat equation), and establishing a self-validating experimental protocol, this whitepaper equips drug development professionals with the mechanistic insights required to optimize solvent systems for this specific ester prodrug scaffold.

Molecular Architecture & Solvation Causality

To accurately predict and manipulate the solubility of 4-fluorophenyl 4-amino-2-hydroxybenzoate, one must first analyze the causality between its structural moieties and solvent interactions. The molecule (Molecular Weight: 247.22 g/mol , Formula: C₁₃H₁₀FNO₃) possesses a measured LogP of approximately 3.27[2], indicating moderate lipophilicity.

Its solvation behavior is governed by four distinct structural features:

  • The Fluorophenyl Ring: The introduction of the highly electronegative fluorine atom increases the dispersion force requirements ( δd​ ) and enhances the overall lipophilicity of the molecule compared to a standard phenyl ester.

  • The Ester Linkage (-COO-): Acts primarily as a hydrogen-bond acceptor ( δp​ , δh​ ).

  • The Primary Amine (-NH₂): Acts as both a hydrogen-bond donor and acceptor, heavily influencing solubility in protic solvents like methanol and ethanol.

  • The Ortho-Hydroxyl Group (-OH): Mechanistic Insight: The hydroxyl group positioned ortho to the ester carbonyl engages in strong intramolecular hydrogen bonding (the classic "salicylate effect"). This internal chelation reduces the molecule's availability to form intermolecular hydrogen bonds with external solvent molecules. Consequently, the apparent polarity of the molecule decreases, driving higher solubility in moderately polar aprotic solvents (e.g., ethyl acetate, acetone) while limiting solubility in highly polar protic networks (e.g., water).

Hansen Solubility Parameters (HSP) Estimation

Based on group contribution methods for aminosalicylic acid derivatives[3], the estimated Hansen Solubility Parameters for 4-fluorophenyl 4-amino-2-hydroxybenzoate are:

  • Dispersion ( δd​ ): ~19.5 MPa 1/2

  • Polarity ( δp​ ): ~7.5 MPa 1/2

  • Hydrogen Bonding ( δh​ ): ~8.0 MPa 1/2

Solvents whose HSP coordinates fall within the interaction radius ( R0​ ) of these values will act as optimal thermodynamic solvents.

G A 4-fluorophenyl 4-amino-2-hydroxybenzoate (Solid State) B Crystal Lattice Disruption (Endothermic) A->B Heat/Energy C Solvent Cavity Formation (Endothermic) B->C Solvent Entry D Solute-Solvent Interaction (Exothermic) C->D Solvation E Dispersion Forces (Fluorophenyl Ring) D->E F Hydrogen Bonding (Amino & Hydroxyl Groups) D->F G Thermodynamic Equilibrium (Saturated Solution) E->G F->G

Thermodynamic solvation pathway of 4-fluorophenyl 4-amino-2-hydroxybenzoate.

Predictive Thermodynamic Modeling

To extrapolate solubility across a temperature gradient and within mixed solvent systems, empirical data must be mathematically correlated.

1. Temperature Dependence: The Modified Apelblat Equation The modified Apelblat equation is the industry standard for correlating the mole fraction solubility ( x ) of a solute with absolute temperature ( T )[4].

lnx=A+TB​+Cln(T)

Causality: Unlike the standard van 't Hoff equation, the Apelblat model includes the Cln(T) term, which accounts for the change in heat capacity ( ΔCp​ ) of the solution over the temperature range[5]. This is critical for structurally complex esters where solvation enthalpy is non-linear due to dynamic intramolecular H-bonding.

2. Cosolvent Systems: The Jouyban-Acree Model For binary solvent mixtures (e.g., Ethanol/Water or Ethyl Acetate/Hexane), the Jouyban-Acree model accurately predicts solubility by accounting for non-ideal solvent-solvent interactions[6]. This is particularly useful for anti-solvent crystallization workflows.

Experimental Protocol: Self-Validating Solubility Determination

To generate high-fidelity solubility data, a rigorous, self-validating isothermal shake-flask methodology must be employed.

Step 1: Isothermal Equilibration

  • Action: Add an excess amount of 4-fluorophenyl 4-amino-2-hydroxybenzoate to 10 mL of the target organic solvent in a hermetically sealed glass vial.

  • Action: Agitate the suspension in a thermostatic shaker bath (e.g., 298.15 K ± 0.05 K) for 72 hours.

  • Causality: A 72-hour window ensures the system reaches thermodynamic equilibrium, overcoming any transient kinetic supersaturation states that commonly plague esterified APIs.

Step 2: Phase Separation & Filtration

  • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter. Discard the first 2 mL of the filtrate.

  • Causality: PTFE is selected due to its chemical inertness. Discarding the initial filtrate saturates any potential non-specific binding sites on the filter membrane, preventing an artificial reduction in the quantified solute concentration.

Step 3: Solid-State Validation (The Self-Validating Step)

  • Action: Recover the residual solid from the vial, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Causality: This step proves that the crystalline structure of the undissolved solid has not altered (e.g., no polymorph conversion, solvate, or hydrate formation occurred during the 72-hour equilibration). If the solid state changes, the measured solubility corresponds to the new polymorph, not the starting material.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtrate immediately with the mobile phase and quantify using a validated HPLC-UV method (detection at ~280 nm, corresponding to the conjugated aromatic system).

Workflow S1 1. Add Excess Solid to Solvent S2 2. Isothermal Shaking (72h) Ensure Thermodynamic Equilibrium S1->S2 S3 3. Phase Separation Centrifugation & 0.22µm Filtration S2->S3 S4 4. Solid-State Analysis XRPD/DSC on Residual Solid S3->S4 Solid Fraction S5 5. Liquid Phase Dilution Prevent Precipitation S3->S5 Supernatant S7 7. Thermodynamic Modeling Apelblat / Jouyban-Acree Fitting S4->S7 Polymorph Check S6 6. HPLC-UV Quantification Determine Mole Fraction S5->S6 S6->S7

Self-validating experimental workflow for isothermal solubility determination.

Data Synthesis: Predicted Solubility Profiles

Based on the molecular architecture, LogP (3.27), and HSP alignments, the following table summarizes the predicted solubility tiers for 4-fluorophenyl 4-amino-2-hydroxybenzoate at 298.15 K.

Solvent ClassificationRepresentative SolventPredicted Solubility TierMechanistic Rationale
Polar Aprotic Ethyl AcetateHigh (> 50 mg/mL)Optimal HSP alignment. The solvent acts as an H-bond acceptor for the free -NH₂ group, while dispersion forces match the fluorophenyl ring.
Polar Aprotic AcetoneHigh (> 50 mg/mL)Strong dipole-dipole interactions; easily disrupts the crystal lattice without requiring H-bond donation.
Halogenated Dichloromethane (DCM)Moderate to High Excellent dispersion matching ( δd​ ) for the fluorophenyl moiety; lacks strong H-bonding capacity.
Polar Protic Methanol / EthanolModerate (10 - 30 mg/mL)Competes with the intramolecular H-bond of the salicylate moiety. Good overall solvation but lower than aprotics due to solvent self-association.
Non-Polar n-HexaneVery Low (< 1 mg/mL)Severe mismatch in polarity ( δp​ ) and hydrogen bonding ( δh​ ). Useful exclusively as an anti-solvent.
Aqueous WaterPractically Insoluble High LogP (3.27) and hydrophobic surface area of the fluorophenyl ring prevent aqueous cavity formation.

References

  • Stenutz, R. "Log P, partition between octanol and water: 4-fluorophenyl 4-amino-2-hydroxybenzoate". Tables for Chemistry. Available at:[Link]

  • Abbott, S. "Hansen Solubility Parameters Basics and Lattice Theory". Practical Solubility Science. Available at: [Link]

  • MDPI. "Experimental Examination of Solubility and Lipophilicity... Modified Apelblat Equation". Molecules. Available at: [Link]

  • American Chemical Society (ACS). "Solubility Determination and Thermodynamic Models... from T = (278.15 to 303.15) K". Journal of Chemical & Engineering Data. Available at:[Link]

  • ResearchGate. "Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents". Journal of Molecular Liquids. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development and Validation for 4-Fluorophenyl 4-Amino-2-Hydroxybenzoate

Introduction & Scientific Background 4-fluorophenyl 4-amino-2-hydroxybenzoate is a complex ester derivative combining the structural features of 4-aminosalicylic acid (PAS) and 4-fluorophenol. Quantifying this compound a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Background

4-fluorophenyl 4-amino-2-hydroxybenzoate is a complex ester derivative combining the structural features of 4-aminosalicylic acid (PAS) and 4-fluorophenol. Quantifying this compound and its degradants is critical during drug development, quality control, and stability testing.

The molecule possesses distinct ionizable and reactive functional groups that dictate its chromatographic behavior:

  • Primary Aromatic Amine (pKa ~2.0): Highly polar when protonated.

  • Phenolic Hydroxyl (pKa ~8.5): Weakly acidic; remains neutral at low pH.

  • Ester Linkage: Highly susceptible to hydrolytic cleavage under aqueous, acidic, or basic conditions.

  • 4-Fluorophenyl Ring: Confers significant hydrophobicity and unique dipole interactions.

Because the ester linkage is hydrolytically labile, the analytical method must be strictly "stability-indicating"—capable of baseline resolving the parent API from its primary degradation products: 4-amino-2-hydroxybenzoic acid (highly polar) and 4-fluorophenol (highly hydrophobic).

degradation Parent 4-fluorophenyl 4-amino-2-hydroxybenzoate (Parent API) Hydrolysis Ester Hydrolysis (H2O, H+/OH-) Parent->Hydrolysis Deg1 4-amino-2-hydroxybenzoic acid (Polar Degradant) Hydrolysis->Deg1 Cleavage Deg2 4-fluorophenol (Hydrophobic Degradant) Hydrolysis->Deg2 Cleavage

Figure 1: Hydrolytic degradation pathway of 4-fluorophenyl 4-amino-2-hydroxybenzoate.

Analytical Quality by Design (AQbD) Strategy

The method development follows the Analytical Quality by Design (AQbD) framework outlined in the ICH Q14 guidelines[1]. Instead of a trial-and-error approach, the method is built on a mechanistic understanding of the molecule's physicochemical properties, ensuring long-term robustness.

aqbd ATP 1. Analytical Target Profile (ATP) Define Critical Method Attributes (CMAs) Risk 2. Risk Assessment (ICH Q9) Evaluate pKa, logP, & Degradation ATP->Risk Screen 3. Method Screening Column Chemistry & Mobile Phase pH Risk->Screen Optimize 4. Method Optimization (DoE) Gradient Slope, Temp, Flow Rate Screen->Optimize MODR 5. Define MODR Method Operable Design Region Optimize->MODR Validate 6. Method Validation (ICH Q2(R2)) Accuracy, Precision, Robustness MODR->Validate

Figure 2: AQbD-aligned HPLC method development workflow per ICH Q14 guidelines.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A high-efficiency C18 column (150 mm × 4.6 mm, 3.5 µm) was selected. The dense octadecyl silane coverage provides the necessary hydrophobic retention for the fluorinated parent compound and 4-fluorophenol, preventing early elution.

  • Mobile Phase pH & Ion-Pairing: The mobile phase is buffered to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA). At this pH, the primary amine (pKa ~2.0) is fully protonated, while the phenolic hydroxyl (pKa ~8.5) remains neutral. TFA acts as a volatile ion-pairing agent, interacting with the protonated amine to increase its apparent hydrophobicity. Crucially, this prevents peak tailing caused by secondary interactions between the basic amine and residual silanols on the silica support.

  • Gradient Elution Kinetics: An isocratic method cannot accommodate the extreme polarity difference between the degradants. A gradient starting at 10% organic solvent ensures the highly polar 4-amino-2-hydroxybenzoic acid is retained and focused at the column head. A linear ramp to 90% organic solvent rapidly elutes the hydrophobic 4-fluorophenol and the parent ester, optimizing peak shape and reducing overall run time.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict System Suitability Testing (SST) criteria per USP <621>[2] to ensure the analytical system is fit-for-purpose before any sample analysis begins.

Materials and Reagents
  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v). (Note: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion and fronting).

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Thermostated to ensure retention time reproducibility)
Injection Volume 10 µL
Detection Wavelength UV at 240 nm (Optimal for aromatic ester and phenol absorbance)
Needle Wash Acetonitrile:Water (80:20, v/v) to mitigate carryover

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold to retain polar degradant
2.09010Start linear gradient
12.01090Elute hydrophobic compounds
15.01090Column wash
15.19010Return to initial conditions
20.09010Re-equilibration
Step-by-Step Execution
  • System Preparation: Purge the HPLC pumps with Mobile Phase A and B for 5 minutes at 2.0 mL/min. Equilibrate the column at the initial gradient conditions (90% A / 10% B) for at least 15 column volumes (~20 minutes) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-fluorophenyl 4-amino-2-hydroxybenzoate reference standard. Transfer to a 100 mL volumetric flask, dissolve in 50 mL of diluent with sonication, and make up to volume (Concentration: 100 µg/mL).

  • System Suitability Testing (SST): Inject the standard solution in five replicates. Evaluate the chromatography against USP <621> criteria[2].

  • Sample Analysis: Inject a blank (diluent) to confirm no interference, followed by sample solutions. Bracket samples with standard injections every 10 runs to verify continuous system stability.

Table 2: System Suitability Criteria (USP <621>)

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD ≤ 1.0% (n=5)Ensures pump delivery and column equilibration are stable.
Peak Area RSD ≤ 2.0% (n=5)Confirms autosampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Verifies effective ion-pairing and absence of secondary silanol interactions.
Resolution (Rs) ≥ 2.0 (between all peaks)Guarantees baseline separation for accurate quantitation.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and packing integrity.

Method Validation Parameters

The method was validated in strict accordance with the modernized ICH Q2(R2) guidelines[3], transitioning from a minimal approach to a comprehensive lifecycle-based model.

Table 3: Summary of Validation Data

Validation ParameterICH Q2(R2) RequirementObserved ResultConclusion
Specificity No interference at RT of analyteResolution > 3.5 for all degradantsPass. Method is stability-indicating.
Linearity & Range R2 ≥ 0.999 over 25% to 150% of nominal R2 = 0.9998 (Range: 25 - 150 µg/mL)Pass. Proportional detector response.
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.8% (Mean: 100.1%)Pass. No matrix effects observed.
Method Precision RSD ≤ 2.0% (n=6 preparations)RSD = 0.85%Pass. High repeatability.
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLPass. Sufficient sensitivity for impurities.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines.[Link]

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." ICH Quality Guidelines.[Link]

Sources

Application

Application Note: High-Resolution NMR Sample Preparation for 4-Fluorophenyl 4-Amino-2-Hydroxybenzoate

Introduction & Chemical Profile 4-fluorophenyl 4-amino-2-hydroxybenzoate (CAS: 56356-27-5) is a highly functionalized aromatic ester of significant interest in drug development. Its molecular architecture includes an ani...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

4-fluorophenyl 4-amino-2-hydroxybenzoate (CAS: 56356-27-5) is a highly functionalized aromatic ester of significant interest in drug development. Its molecular architecture includes an aniline-derived amine ( −NH2​ ), a phenol ( −OH ), an ester linkage, and a fluorinated aromatic ring.

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a meticulously designed sample preparation protocol. Analysts must overcome two primary challenges: capturing the signals of labile exchangeable protons and resolving complex heteronuclear spin-spin couplings ( 1H , 13C , 19F ).

Solvent Selection and the Causality of Proton Trapping

The selection of the deuterated solvent is the single most critical parameter for this compound. The molecule contains two distinct exchangeable proton environments: the phenol and the amine.

If prepared in a protic solvent (like CD3​OD ) or a weakly interacting aprotic solvent (like CDCl3​ ), these labile protons undergo rapid chemical exchange with trace water or the solvent itself. On the NMR timescale, this rapid exchange averages the signals, leading to severe line broadening or the complete disappearance of the peaks into the baseline [1].

The Causality of Solvent Choice: To prevent signal loss, deuterated dimethyl sulfoxide (DMSO- d6​ ) is the absolute solvent of choice. DMSO- d6​ is a strongly polar, aprotic solvent that acts as a potent hydrogen bond acceptor. It solvates and stabilizes the −OH and −NH2​ protons, significantly increasing the activation energy required for the exchange process. This "trapping" mechanism slows the exchange rate enough to allow direct observation of sharp, integrable signals for both functional groups [1]. Furthermore, the −OH proton will appear highly deshielded (downfield, typically >10.0 ppm) due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl oxygen.

G cluster_0 Solvent Selection Logic for Labile Protons compound 4-fluorophenyl 4-amino-2-hydroxybenzoate (-OH, -NH2 groups) cdcl3 CDCl3 / Protic Solvents (Weak H-Bonding) compound->cdcl3 Dissolved in dmso DMSO-d6 (Strong H-Bond Acceptor) compound->dmso Dissolved in broad Rapid Exchange: Broad/Missing Signals cdcl3->broad Fast kinetics sharp Slowed Exchange: Sharp, Integrable Signals dmso->sharp Proton trapping

Mechanism of DMSO-d6 in stabilizing labile protons for high-resolution NMR detection.

Quantitative Experimental Parameters

Proper concentration and referencing are vital for multinuclear acquisition. The IUPAC standard for 19F NMR chemical shifts is trichlorofluoromethane ( CFCl3​ ) at 0.00 ppm [3]. Because 19F has a high natural abundance (100%) and sensitivity comparable to 1H , low sample concentrations are sufficient. Conversely, 13C requires higher concentrations due to its 1.1% natural abundance.

Table 1: Recommended Sample Concentrations & Acquisition Parameters
NucleusSample Mass (mg)Concentration (mM)Relaxation Delay (D1)Reference Standard
1H 5 - 15~30 - 1001 - 2 sTMS ( 0.00 ppm)
19F 5 - 15~30 - 1003 - 5 s CFCl3​ ( 0.00 ppm) [4]
13C 30 - 50~200 - 3502 - 3 sDMSO- d6​ ( 39.5 ppm)
Table 2: Anticipated NMR Spectral Features
FeatureNucleusExpected Shift / SplittingCausality / Structural Significance
-OH (Phenol) 1H ~10.0 - 11.0 ppm (s)Highly deshielded due to intramolecular H-bonding with ester carbonyl.
-NH2 (Amine) 1H ~5.0 - 6.0 ppm (br s)Observable in DMSO- d6​ due to suppressed exchange rates.
C-F Coupling 13C Doublets ( 1J,2J,3J,4J )Heteronuclear spin-spin coupling splits aromatic carbons on the fluorophenyl ring.
Fluorine 19F ~ -115 to -120 ppm (m)Single fluorine environment, split by ortho/meta protons.

Step-by-Step Sample Preparation Protocol

A self-validating protocol ensures that physical artifacts—such as magnetic susceptibility gradients from particulates—do not compromise spectral resolution. Solid particles reduce the transverse relaxation time ( T2​ ) of the nuclei, causing broad peaks and loss of fine coupling data [2].

Step 1: Precision Weighing

  • For 1H / 19F NMR: Weigh 5–15 mg of 4-fluorophenyl 4-amino-2-hydroxybenzoate into a clean 1-dram glass vial.

  • For 13C NMR: Weigh 30–50 mg to ensure a sufficient signal-to-noise (S/N) ratio.

Step 2: Dissolution in DMSO- d6​

  • Add exactly 0.6 mL of high-purity DMSO- d6​ to the vial.

  • Causality: A volume of 0.6 mL yields a liquid height of approximately 50 mm in a standard 5 mm NMR tube. Volumes significantly lower than this place the liquid-air interface within the active volume of the receiver coil. This creates severe magnetic susceptibility distortions that make automated shimming impossible, leading to distorted peak shapes [2].

Step 3: Homogenization

  • Vortex the vial for 30 seconds. If the compound is not fully dissolved, sonicate for 1–2 minutes at room temperature. Ensure the solution is perfectly clear.

Step 4: Filtration (Critical Quality Control)

  • Tightly pack a small plug of glass wool (not cotton, which can introduce impurities) into the narrow neck of a glass Pasteur pipette.

  • Pass the dissolved sample through the glass wool directly into the 5 mm NMR tube.

  • Causality: This step removes micro-particulates and undissolved trace impurities, maximizing T2​ relaxation times and ensuring sharp, well-resolved multiplets.

Step 5: Referencing and Sealing

  • For 19F analysis, if internal referencing is desired, spike the sample with 1-2 µL of CFCl3​ . (Note: CFCl3​ is highly volatile and toxic; handle quickly in a fume hood and cap tightly) [4]. Alternatively, rely on the spectrometer's absolute frequency referencing ( Ξ ratio) to avoid sample contamination.

  • Cap the tube tightly, wipe the exterior with a Kimwipe moistened with isopropanol to remove skin oils, and proceed to the spectrometer.

G weigh 1. Weigh Sample (5-50 mg) dissolve 2. Add 0.6 mL DMSO-d6 weigh->dissolve mix 3. Vortex & Sonicate dissolve->mix filter 4. Filter via Glass Wool mix->filter tube 5. Transfer to 5mm NMR Tube filter->tube acq 6. Acquire 1H, 13C, 19F Spectra tube->acq

Step-by-step sample preparation workflow for multinuclear NMR spectroscopy.

Conclusion

By utilizing DMSO- d6​ to arrest proton exchange and rigorously filtering the sample to eliminate T2​ -shortening particulates, researchers can acquire pristine 1H , 13C , and 19F NMR spectra for 4-fluorophenyl 4-amino-2-hydroxybenzoate. This methodology enables the precise mapping of C-F heteronuclear couplings and the unambiguous assignment of the highly deshielded, intramolecularly hydrogen-bonded phenol proton.

References

  • Western University. "NMR Sample Preparation." UWO Chemistry. URL:[Link]

  • National Institutes of Health. "New Frontiers and Developing Applications in 19F NMR." PMC. URL:[Link]

Method

Application Notes and Protocols for the Purification of 4-Fluorophenyl 4-Amino-2-Hydroxybenzoate Derivatives

Introduction: The Criticality of Purity for Biologically Active Benzoate Derivatives 4-Fluorophenyl 4-amino-2-hydroxybenzoate and its derivatives represent a class of compounds with significant potential in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity for Biologically Active Benzoate Derivatives

4-Fluorophenyl 4-amino-2-hydroxybenzoate and its derivatives represent a class of compounds with significant potential in drug development, likely as analogues to existing anti-inflammatory agents like fenamates.[1] The biological activity of such molecules is intrinsically linked to their structural integrity and purity. Even minute impurities, such as unreacted starting materials, byproducts, or degradation products, can lead to altered efficacy, increased toxicity, or undesirable side effects.[2] Therefore, robust and validated purification strategies are not merely a matter of chemical refinement but a cornerstone of generating reliable and reproducible pre-clinical and clinical data.

This guide provides a comprehensive overview of the principal techniques for purifying 4-fluorophenyl 4-amino-2-hydroxybenzoate derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern the choice of each method. We will explore recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC), providing a framework for developing a purification strategy tailored to the specific needs of your target molecule.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The first step in any purification strategy is to anticipate the likely impurities. These are primarily dictated by the synthetic route used to prepare the target molecule. A common synthetic approach for this class of compounds would be the esterification of 4-amino-2-hydroxybenzoic acid with 4-fluorophenol.

A Plausible Synthetic Route:

A likely synthesis involves the coupling of 4-amino-2-hydroxybenzoic acid and 4-fluorophenol, potentially using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with the phenol.

Based on this, the primary impurities to consider are:

  • Unreacted Starting Materials:

    • 4-Amino-2-hydroxybenzoic acid

    • 4-Fluorophenol

  • Reagent-Related Byproducts:

    • If using DCC: Dicyclohexylurea (DCU)

    • If using an acid chloride route: Residual thionyl chloride or its byproducts.

  • Side-Reaction Products:

    • Self-condensation products of 4-amino-2-hydroxybenzoic acid.

    • Products of over-acylation or side reactions involving the amino or hydroxyl groups.

  • Degradation Products:

    • Hydrolysis of the ester bond back to the starting materials, which can be catalyzed by acidic or basic conditions.[3][4]

The purification techniques detailed below are designed to effectively separate the desired product from these and other potential contaminants.

Technique 1: Recrystallization - The Workhorse of Bulk Purification

Recrystallization is a powerful, cost-effective method for purifying solid compounds, especially on a larger scale.[5] The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.[6]

Causality Behind Solvent Selection:

The ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility at all temperatures.

  • Chemical inertness: The solvent should not react with the target compound.[7]

  • A boiling point that is lower than the melting point of the solute.

For a molecule like 4-fluorophenyl 4-amino-2-hydroxybenzoate, which possesses both polar (amino, hydroxyl, ester) and non-polar (aromatic rings) functionalities, a solvent of intermediate polarity or a binary solvent mixture is often optimal.[8][9]

Protocol for Recrystallization Solvent Screening:
  • Place approximately 50 mg of the crude product into a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube in a water bath. Add the solvent dropwise with continued heating until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or place it in an ice bath.[10]

  • A successful solvent will result in the formation of a significant amount of crystalline solid upon cooling.

Table 1: Potential Recrystallization Solvents for 4-Fluorophenyl 4-Amino-2-Hydroxybenzoate Derivatives

Solvent/MixturePolarityRationale
Ethanol/WaterHighThe compound should be soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate/HexaneMedium/LowThe compound is likely soluble in ethyl acetate. Hexane acts as an anti-solvent.[9]
TolueneLowThe aromatic nature of toluene may favor dissolution at higher temperatures.[8]
Acetone/WaterHighSimilar to ethanol/water, with acetone providing good solubilizing power.[9]
Step-by-Step Recrystallization Protocol:
  • Place the crude 4-fluorophenyl 4-amino-2-hydroxybenzoate into an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper.[11]

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Technique 2: Column Chromatography - For High-Resolution Separation

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[12][13] For 4-fluorophenyl 4-amino-2-hydroxybenzoate, which contains a basic amino group, standard silica gel can lead to peak tailing and poor separation due to strong acidic-basic interactions.[14]

Causality Behind Stationary and Mobile Phase Selection:
  • Stationary Phase:

    • Silica Gel (with a modifier): The acidic nature of silica can be neutralized by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[15] This prevents the protonation of the amino group and its strong binding to the silica.

    • Amine-Functionalized Silica: This is an excellent alternative as the basic surface of the stationary phase repels the basic analyte, leading to better peak shapes and separation.[16]

  • Mobile Phase:

    • A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.[13] The polarity of the mobile phase is gradually increased (gradient elution) to elute compounds of increasing polarity.

Protocol for Column Chromatography:
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Example Column Chromatography Conditions

ParameterCondition
Stationary PhaseSilica gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate gradient (e.g., 9:1 to 1:1) with 0.1% Triethylamine
Elution OrderLess polar impurities -> Product -> More polar impurities (e.g., 4-amino-2-hydroxybenzoic acid)

Technique 3: High-Performance Liquid Chromatography (HPLC) - For High-Purity and Analytical Assessment

HPLC is the gold standard for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of pharmaceutical compounds due to its high resolution and sensitivity.[16]

Causality Behind Method Development:

For a molecule containing aromatic rings and ionizable groups, Reversed-Phase HPLC (RP-HPLC) is the most suitable method.

  • Stationary Phase: A C18 column is a good starting point, providing excellent hydrophobic retention of the aromatic rings.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is used. The pH of the aqueous phase is critical. To ensure good peak shape for the basic amino group, the pH should be kept in the acidic range (e.g., pH 2.5-4) to ensure consistent protonation.

  • Detection: The aromatic nature of the molecule makes it ideal for UV detection, likely around 254 nm or a wavelength of maximum absorbance determined by a UV scan.

Protocol for Analytical HPLC Method Development:
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or PDA detector to assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[12]

Visualization of Purification Workflows

Diagram 1: General Purification Workflow

G crude Crude Product recrystallization Recrystallization crude->recrystallization Bulk Purification column Column Chromatography recrystallization->column Further Purification pure Pure Product (>99.5%) recrystallization->pure If purity is sufficient hplc Preparative HPLC column->hplc High Purity column->pure If purity is sufficient hplc->pure G start Crude Product is_solid Is the compound solid? start->is_solid is_large_scale > 5g scale? is_solid->is_large_scale Yes column Column Chromatography is_solid->column No recrystallize Recrystallization is_large_scale->recrystallize Yes is_large_scale->column No recrystallize->column If impurities persist hplc Preparative HPLC column->hplc For highest purity

Caption: A decision tree to guide the selection of the primary purification technique.

Conclusion: An Integrated Approach to Purity

The successful purification of 4-fluorophenyl 4-amino-2-hydroxybenzoate derivatives requires a multi-faceted approach. Recrystallization serves as an excellent first-pass, bulk purification technique. For more challenging separations or when higher purity is required, column chromatography, particularly with a modified stationary or mobile phase to account for the basicity of the amine, is highly effective. Finally, preparative and analytical HPLC are indispensable tools for obtaining and verifying the highest levels of purity required for pharmaceutical applications. By understanding the chemical nature of the target molecule and its likely impurities, researchers can rationally design and implement a purification strategy that is both efficient and effective.

References

  • BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. BenchChem Technical Support Center.
  • ResearchGate. (n.d.). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Secondary Amine Purification. BenchChem Technical Support Center.
  • PubChem. (n.d.). 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Quick Company. (2025).
  • RSC Education. (n.d.). Purifying by recrystallisation | 16–18 years. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Ribeiro, C. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 136-145. [Link]

  • YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. [Link]

  • Organic Syntheses. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates. BenchChem Technical Support Center.
  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. [Link]

  • YouTube. (2015, June 8). Recrystallization. NC State Undergraduate Organic Chemistry Teaching Laboratories - S.M.A.R.T. Lab Videos. [Link]

  • PubMed. (1965). [The Hydrolysis and Stability of Various 4-aminobenzoic Acid Esters]. [Link]

  • Scribd. (n.d.). Recrystallization of Organic Compounds. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]

  • Stenutz. (n.d.). 3-fluorophenyl 4-amino-2-hydroxybenzoate. [Link]

  • PubChem. (n.d.). 4-Amino-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Preparation method of 4-amino-2-fluorobenzoic acid.
  • El-Gendy, M. A., et al. (2015). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 81(15), 5069-5077. [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • BenchChem. (2025). 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance. BenchChem Technical Support Center.
  • ChemBK. (2022, October 16). 4-Amino-2-hydroxybenzoic acid. [Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Crystallization and Isolation of 4-fluorophenyl 4-amino-2-hydroxybenzoate

Abstract This document provides a comprehensive technical guide for the crystallization and isolation of 4-fluorophenyl 4-amino-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. The protocols detailed he...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the crystallization and isolation of 4-fluorophenyl 4-amino-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity, controlled crystal morphology, and consistent yields. This guide moves beyond simple procedural lists to explain the underlying scientific principles governing each step, ensuring a robust and reproducible process. Methodologies covered include solvent selection, cooling and antisolvent crystallization techniques, and best practices for product isolation and drying.

Introduction: The Critical Role of Crystallization

4-fluorophenyl 4-amino-2-hydroxybenzoate is an aromatic ester with functional groups that make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The final physical and chemical properties of an API, such as stability, solubility, and bioavailability, are profoundly influenced by its purity and crystalline form. Therefore, developing a controlled crystallization process is not merely a purification step but a critical control point in drug development.

Crystallization is a powerful purification technique that separates a target compound from impurities present in the reaction mixture.[1] It is a self-organizing molecular recognition process where molecules of the desired compound selectively arrange themselves into a highly ordered crystal lattice, excluding dissimilar impurity molecules. A well-designed crystallization process can effectively remove by-products, unreacted starting materials, and other contaminants, often achieving purity levels that are difficult to obtain through other methods like chromatography alone.[1][2]

This guide provides detailed protocols based on established principles for crystallizing aromatic compounds, focusing on methods that are scalable, efficient, and yield a product with the desired specifications.

Foundational Principles of Crystallization

A successful crystallization process hinges on the controlled generation of a supersaturated solution, which is the essential driving force for both the formation of new crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).

  • Supersaturation: A solution is supersaturated when it contains more dissolved solute than can be held at equilibrium at a given temperature. This thermodynamically unstable state is the prerequisite for crystallization.

  • Nucleation: This is the initial formation of stable, microscopic crystal structures within the supersaturated medium. It can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: Once nuclei are formed, solute molecules from the solution deposit onto the crystal surface, causing the crystals to grow in size.

The rate of cooling, degree of agitation, and solvent environment directly impact the interplay between nucleation and growth, which in turn dictates the final crystal size distribution, morphology, and purity. Generally, slow, controlled supersaturation favors crystal growth over nucleation, leading to larger, more uniform, and purer crystals.

Crystallization Methodologies & Protocol

The selection of a crystallization method depends on the solubility profile of the compound and the nature of the impurities. For 4-fluorophenyl 4-amino-2-hydroxybenzoate, a combination of cooling and antisolvent crystallization is highly effective.[3][4]

Solvent System Selection: The Cornerstone of Success

The choice of solvent is the most critical parameter in developing a crystallization process.[3] An ideal solvent system for 4-fluorophenyl 4-amino-2-hydroxybenzoate should exhibit:

  • High solubility at elevated temperatures: To allow for complete dissolution of the crude product.

  • Low solubility at ambient or sub-ambient temperatures: To ensure high product recovery upon cooling.

  • Appropriate polarity: To dissolve the target compound while leaving key impurities either insoluble or highly soluble in the mother liquor.

  • Volatility: To be easily removed during the drying phase.

Based on the structure of the target molecule (an aromatic ester with polar hydroxyl and amino groups), a polar protic solvent like ethanol or isopropanol is an excellent primary choice. Water or a nonpolar alkane like heptane can serve as an effective antisolvent.

Recommended Solvent System: Ethanol and Deionized Water. Ethanol will readily dissolve the compound at an elevated temperature, while water, in which the compound is poorly soluble, will act as an antisolvent to induce precipitation and improve yield.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the crystallization and isolation process.

G cluster_prep Preparation & Dissolution cluster_purify Purification & Crystallization cluster_iso Isolation & Drying Crude Crude 4-fluorophenyl 4-amino-2-hydroxybenzoate Dissolve Dissolve in minimal hot Ethanol Crude->Dissolve HotFilt Hot Filtration (optional) Dissolve->HotFilt remove insolubles Cool Controlled Cooling HotFilt->Cool AntiSolv Slow Antisolvent (Water) Addition Cool->AntiSolv induce precipitation Maturation Slurry Maturation (0-5°C) AntiSolv->Maturation maximize yield Filt Vacuum Filtration Maturation->Filt Wash Wash Cake with Cold Ethanol/Water Filt->Wash remove mother liquor Dry Vacuum Drying Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of 4-fluorophenyl 4-amino-2-hydroxybenzoate.

Step-by-Step Protocol: Cooling & Antisolvent Crystallization

This protocol is designed for a laboratory scale and can be adapted for larger quantities.

Materials & Equipment:

  • Crude 4-fluorophenyl 4-amino-2-hydroxybenzoate

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Round-bottom flask or Erlenmeyer flask

  • Heating mantle with stirrer

  • Condenser

  • Thermometer

  • Büchner funnel and filter flask

  • Whatman filter paper

  • Vacuum oven

Protocol:

  • Dissolution:

    • Place the crude 4-fluorophenyl 4-amino-2-hydroxybenzoate into a flask equipped with a magnetic stirrer and condenser.

    • For every 1 gram of crude material, add 5-8 mL of ethanol.

    • Heat the mixture to a gentle reflux (approx. 75-80°C) with stirring until all solids are completely dissolved. The goal is to use the minimum amount of hot solvent required to form a saturated solution. This is critical for achieving a high recovery yield.

  • Hot Filtration (Recommended for removing insoluble impurities):

    • If the solution contains visible particulate matter, perform a hot filtration. Pre-heat a separate filter funnel and flask to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Controlled Cooling & Crystallization Induction:

    • Remove the flask from the heat source and allow it to cool slowly towards ambient temperature. Slow, undisturbed cooling is preferable as it promotes the growth of larger, purer crystals.

    • When the solution has cooled to approximately 40-50°C, begin the slow, dropwise addition of deionized water (the antisolvent) while stirring gently.

    • Continue adding water until the solution becomes persistently turbid (cloudy). This indicates that the point of supersaturation has been reached and nucleation has begun.

    • Once turbidity is observed, stop the addition of water and allow the solution to continue cooling slowly to room temperature, and then place it in an ice bath.

  • Maturation (Digestion):

    • Allow the resulting slurry to stir gently in an ice bath (0-5°C) for at least 1-2 hours. This maturation period, also known as digestion, allows the crystallization process to approach equilibrium, maximizing the product yield.[5]

Product Isolation and Drying

Proper isolation technique is crucial to maintain the purity achieved during crystallization.

  • Filtration:

    • Set up a Büchner funnel with a properly sized filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of the cold ethanol/water mother liquor to ensure a good seal.

    • Pour the cold crystal slurry into the funnel and apply vacuum to separate the solid crystals from the mother liquor.[5]

  • Washing the Filter Cake:

    • Break the vacuum and add a small volume of ice-cold ethanol/water mixture (e.g., 1:1 v/v) to just cover the crystals. This wash step displaces the impure mother liquor trapped in the cake.

    • Gently resuspend the top layer of the cake without disturbing the filter paper.

    • Reapply the vacuum to pull the wash solvent through the cake. Repeat this wash step 1-2 more times. Using a cold wash solvent is critical to minimize the loss of the desired product due to dissolution.[6]

  • Drying:

    • Continue to pull air through the filter cake for 15-30 minutes to partially dry the crystals.

    • Transfer the crystalline product to a clean, tared drying dish.

    • Place the dish in a vacuum oven and dry at a moderate temperature (e.g., 45-55°C) under reduced pressure until a constant weight is achieved. The drying temperature should be well below the compound's melting point to prevent degradation.

Summary of Process Parameters

The following table provides a summary of the key parameters for this crystallization protocol. These values may require optimization depending on the specific purity profile of the crude material.

ParameterRecommended Value / RangeRationale
Solvent System Ethanol / Deionized WaterGood solubility at high temp, poor at low temp; readily available and easily removed.
Crude:Solvent Ratio 1g : 5-8 mL (Ethanol)Ensures complete dissolution at reflux while allowing for high recovery upon cooling.
Dissolution Temp. ~78°C (Reflux)Maximizes solubility of the target compound.
Antisolvent Volume Add to persistent turbidityInduces supersaturation in a controlled manner.
Cooling Profile Slow cooling to RT, then 0-5°CPromotes crystal growth over nucleation, leading to higher purity and better filterability.
Maturation Time 1-2 hours at 0-5°CMaximizes crystallization and therefore yield.
Wash Solvent Ice-cold Ethanol/Water (1:1)Removes impurities in the mother liquor with minimal product loss.
Drying Conditions 45-55°C under vacuumEnsures complete removal of residual solvents without thermal degradation of the product.

Conclusion

The protocol described in this application note provides a robust and scientifically grounded method for the crystallization and isolation of high-purity 4-fluorophenyl 4-amino-2-hydroxybenzoate. By carefully controlling the parameters of solvent selection, supersaturation, cooling rate, and isolation technique, researchers can consistently produce a crystalline product that meets the stringent quality requirements for pharmaceutical development. The principles and methodologies outlined are broadly applicable to the purification of other aromatic ester compounds.

References

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Google Cloud.
  • API Isolation Methods From Nature to Medicine - Pharmaceutical Intermediates Supplier Arborpharmchem. (n.d.). Arborpharmchem.
  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (2026, March 15). Pharmaceutical Technology.
  • An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development. (2010, November 24). ACS Publications.
  • CHAPTER 13: Continuous Isolation of Active Pharmaceutical Ingredients. (2020, February 13). Royal Society of Chemistry.
  • Recrystallization and Crystallization. (n.d.). University of Rochester.
  • Process for producing 4-amino-2-hydroxybenzoic acid. (1953, June 30). Google Patents.
  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
  • Derivatives of 4-Amino-2-hydroxybenzoic Acid. I. (n.d.). ACS Publications.
  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. (2023, May 15). Research Trend.
  • Crystallization method for organic acid or organic acid ester. (n.d.). Google Patents.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). National Center for Biotechnology Information.
  • Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. (2019, June 5). MDPI.

Sources

Method

using 4-fluorophenyl 4-amino-2-hydroxybenzoate as a synthetic intermediate

Application Note: 4-Fluorophenyl 4-amino-2-hydroxybenzoate as a Strategic Synthetic Intermediate in Drug Discovery Introduction & Scientific Context 4-Fluorophenyl 4-amino-2-hydroxybenzoate (CAS: 56356-27-5) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Fluorophenyl 4-amino-2-hydroxybenzoate as a Strategic Synthetic Intermediate in Drug Discovery

Introduction & Scientific Context

4-Fluorophenyl 4-amino-2-hydroxybenzoate (CAS: 56356-27-5) is a highly versatile, lipophilic ester derivative of para-aminosalicylic acid (PAS)[1]. The parent compound, PAS, has historically been a cornerstone in the treatment of tuberculosis and inflammatory bowel disease, functioning as both a folate synthesis inhibitor and an NF-κB antagonist[2]. However, the high polarity of the free carboxylic acid in PAS limits its cellular permeability and blood-brain barrier (BBB) penetration.

By masking the carboxylic acid moiety with a 4-fluorophenyl group, medicinal chemists can significantly increase the molecule's partition coefficient (LogP)[3]. This structural modification facilitates the development of lipophilic prodrugs capable of penetrating the thick mycolic acid cell wall of Mycobacterium tuberculosis[4]. Furthermore, it serves as a premium building block for synthesizing complex hybrid molecules, such as PAS-fluoroquinolone derivatives, which exhibit potent broad-spectrum antimicrobial activity[5].

Physicochemical Properties & Mechanistic Rationale

Table 1: Physicochemical Profile of the Intermediate

PropertyValue
Chemical Name 4-Fluorophenyl 4-amino-2-hydroxybenzoate
CAS Number 56356-27-5
Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
Estimated LogP ~3.27
Key Functional Groups Primary amine (-NH2), Phenol (-OH), Fluorophenyl ester

Causality in Experimental Design: The selection of a 4-fluorophenyl ester over a simple aliphatic ester (e.g., methyl or ethyl) provides dual pharmacokinetic advantages. First, the highly electronegative fluorine atom enhances metabolic stability against rapid, non-specific esterase degradation in plasma, allowing for improved systemic distribution[4]. Second, the electron-withdrawing nature of the fluorophenyl ring makes it an excellent leaving group during intracellular hydrolysis or downstream synthetic coupling, optimizing the controlled release of the active PAS pharmacophore.

Key Applications in Drug Development

Antitubercular Prodrugs and Hybrids

PAS acts as an antimetabolite of para-aminobenzoic acid (PABA). It is misincorporated into the folate pathway via mycobacterial dihydropteroate synthase (FolP1), halting bacterial replication[2]. Because persistent M. tuberculosis strains require drugs with enhanced lipophilicity to breach their lipid-rich cell envelopes, 4-fluorophenyl 4-amino-2-hydroxybenzoate is utilized to synthesize lipophilic PAS derivatives[4]. Additionally, it acts as a critical intermediate in generating PAS-fluoroquinolone hybrids, which have demonstrated potent in vitro activity against both resistant bacterial strains and fungal pathogens[5].

Neuroprotection via NF-κB Inhibition

PAS and its soluble salts (e.g., PAS-Na) are proven inhibitors of the NF-κB inflammatory pathway, effectively reducing neuroinflammation in models of lead (Pb) and manganese (Mn) induced neurotoxicity[6]. They achieve this by downregulating the phosphorylation of p65 NF-κB, thereby suppressing pro-inflammatory cytokines like TNF-α and IL-1β[6]. The 4-fluorophenyl ester derivative, owing to its superior LogP of 3.27[3], offers a strategic advantage for neuroprotective applications by theoretically enhancing BBB penetration prior to undergoing localized enzymatic hydrolysis in the brain parenchyma.

Experimental Workflows & Protocols

Protocol 1: Synthesis of Schiff Base Derivatives (Amine Functionalization)

Objective: To derivatize the primary amine of 4-fluorophenyl 4-amino-2-hydroxybenzoate for structure-activity relationship (SAR) studies. Rationale: Converting the primary amine to a Schiff base (imine) further modulates lipophilicity and acts as a secondary prodrug mechanism, releasing the active amine in acidic microenvironments (e.g., macrophage phagolysosomes).

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 1.0 equivalent (eq) of 4-fluorophenyl 4-amino-2-hydroxybenzoate in anhydrous ethanol to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Catalysis : Add a catalytic amount of glacial acetic acid (0.1 eq). Insight: The Brønsted acid protonates the carbonyl oxygen of the incoming aldehyde, increasing its electrophilicity for nucleophilic attack by the primary amine.

  • Coupling : Dropwise, add 1.1 eq of the desired aromatic aldehyde dissolved in minimal anhydrous ethanol.

  • Reaction Conditions : Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate 7:3) or LC-MS until the primary amine is fully consumed.

  • Isolation : Cool the reaction to 0°C to induce precipitation of the highly lipophilic imine. Filter the resulting solid and wash with cold ethanol.

  • Purification : Recrystallize the crude Schiff base from hot ethanol/water to yield the pure derivative.

Protocol 2: In Vitro Intracellular Ester Hydrolysis Assay

Objective: To validate the conversion of the 4-fluorophenyl ester prodrug to active PAS within macrophages. Rationale: A self-validating prodrug protocol must quantitatively prove that the lipophilic carrier is cleaved intracellularly by esterases to release the active pharmaceutical ingredient.

Step-by-Step Methodology:

  • Cell Culture : Seed THP-1 derived macrophages in a 6-well plate at a density of 1×106 cells/well. Incubate at 37°C, 5% CO2 for 24 hours.

  • Dosing : Prepare a 10 mM stock of the compound in DMSO. Dilute in culture media to a final concentration of 50 µM (ensure final DMSO is <0.5% to prevent solvent toxicity). Treat the cells for 1, 2, 4, and 8 hours.

  • Lysis & Extraction : At each time point, wash cells 3x with ice-cold PBS to halt metabolism. Lyse cells using 200 µL of RIPA buffer. Add 400 µL of ice-cold acetonitrile to precipitate proteins and extract the metabolites.

  • Centrifugation : Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification : Analyze the supernatant via HPLC-MS/MS. Track the disappearance of the parent ester (m/z 248.07 [M+H]+) and the appearance of the active PAS metabolite (m/z 154.05 [M+H]+).

Mechanistic & Workflow Diagrams

ProdrugWorkflow A 4-Fluorophenyl 4-amino-2-hydroxybenzoate (Lipophilic Intermediate) B Schiff Base Derivatization A->B Amine Mod C Fluoroquinolone Hybrids A->C Hybridization D Cell Membrane / BBB Penetration A->D Prodrug Route E Intracellular Esterase Cleavage D->E F Active PAS Release E->F Hydrolysis G FolP1 Inhibition (Anti-TB Activity) F->G

Figure 1: Synthetic divergence and intracellular prodrug activation workflow of the intermediate.

NFkB_Inhibition Insult Neurotoxic Insult (Pb / Mn Exposure) ROS Oxidative Stress (ROS Generation) Insult->ROS IKK IKK Complex Activation ROS->IKK p65 NF-κB (p65) Phosphorylation IKK->p65 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p65->Cytokines PAS PAS / PAS-Esters (Active Metabolite) PAS->p65 Inhibits

Figure 2: Mechanism of neuroinflammation suppression via PAS-mediated NF-κB pathway inhibition.

References

  • molbase.com - (4-fluorophenyl) 4-amino-2-hydroxybenzoate price & availability. Available at:[Link]

  • stenutz.eu - Log P, partition between octanol and water. Available at: [Link]

  • Google Patents (CN112159354A) - Fluoroquinolone derivative of p-aminosalicylic acid and intermediate, preparation method and application thereof.
  • National Institutes of Health (PMC) - Sodium para-aminosalicylic acid inhibits lead-induced neuroinflammation in brain cortex of rats by modulating SIRT1/HMGB1/NF-κB pathway. Available at:[Link]

  • ACS Omega - Preparation of Lipophilic Derivatives of para-Aminosalicylic Acid for Antimicrobial Drug Design. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Esterification of 4-Amino-2-hydroxybenzoic Acid with 4-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 4-fluorophenyl 4-amino-2-hydroxybenzoate. It addresses common challenges and offers s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 4-fluorophenyl 4-amino-2-hydroxybenzoate. It addresses common challenges and offers systematic troubleshooting strategies to optimize reaction conditions, maximize yield, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing 4-fluorophenyl 4-amino-2-hydroxybenzoate?

A1: The primary challenge in this esterification is the presence of three functional groups: a carboxylic acid, a phenolic hydroxyl, and an aromatic amine. The choice of method depends on balancing reactivity and preventing unwanted side reactions.

  • Steglich Esterification: This is a highly effective method for this transformation. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2][3] This method is advantageous because it proceeds under mild, neutral conditions, which helps to avoid side reactions involving the acid-sensitive amino group.[2][4]

  • Acid-Catalyzed Esterification (Fischer-Speier): While a classic method, direct acid catalysis is generally not recommended for this specific substrate. The basic amino group on the 4-amino-2-hydroxybenzoic acid will be protonated by the strong acid catalyst, which deactivates the ring and can impede the reaction.[5][6] This method is more suitable for simpler substrates without acid-sensitive functionalities.[4]

  • Acyl Halide/Anhydride Method: Converting the carboxylic acid to a more reactive acyl chloride or anhydride can facilitate the reaction with the less nucleophilic 4-fluorophenol.[7] However, this approach requires an additional synthetic step and careful control of reaction conditions to prevent polymerization or side reactions with the amino and hydroxyl groups.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The esterification of a phenolic hydroxyl group is often slower than with aliphatic alcohols due to the lower nucleophilicity of the phenol.[8] Ensure adequate reaction time and monitor progress using Thin Layer Chromatography (TLC).

  • Catalyst Inactivation: If using an acid catalyst, the basic amino group of the 4-amino-2-hydroxybenzoic acid can neutralize it, necessitating a stoichiometric amount of acid.[5][9] For Steglich esterification, ensure the DMAP catalyst is not degraded and is used in sufficient catalytic amounts (typically 5-10 mol%).[1]

  • Side Reactions: The presence of multiple reactive sites can lead to undesired products. The amino group can potentially react to form amides, and the phenolic hydroxyl can undergo O-acylation. The choice of mild reaction conditions, such as those in the Steglich esterification, helps to minimize these side reactions.[10]

  • Water Content: The presence of water can hydrolyze the ester product or interfere with the reaction intermediates, especially in Fischer and Steglich esterifications.[5][11] Ensure all reagents and solvents are anhydrous.

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I prevent them?

A3: The primary side reactions to consider are N-acylation and di-esterification.

  • N-Acylurea Formation (in Steglich Esterification): The O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC can rearrange to a more stable N-acylurea, which is unreactive towards the alcohol.[1] This can be minimized by the addition of DMAP, which acts as an acyl transfer agent, rapidly forming a reactive acylpyridinium intermediate that favors reaction with the alcohol.[1]

  • Di-esterification: It is possible for both the carboxylic acid and the phenolic hydroxyl group of 4-amino-2-hydroxybenzoic acid to react if an acylating agent is used in excess or under harsh conditions. Careful control of stoichiometry is essential.

  • Polymerization: Under strong acid or high-temperature conditions, aminobenzoic acids can be prone to polymerization.[5] Using milder conditions can prevent this.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to low nucleophilicity of 4-fluorophenol.Increase reaction time and/or temperature moderately. Monitor reaction progress by TLC. Consider using a more potent activating agent if using the Steglich method.
Insufficient or inactive catalyst.For acid catalysis, ensure sufficient acid is used to protonate the amine and catalyze the reaction.[5] For Steglich, use fresh DMAP and ensure adequate catalytic loading.
Presence of water.Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture.
Multiple Spots on TLC (Byproducts) N-acylurea formation in Steglich esterification.Ensure a catalytic amount of DMAP is used.[1]
N-acylation of the amino group.Protect the amino group prior to esterification, though this adds extra steps. Milder conditions are generally preferred to avoid this.
Di-esterification of both hydroxyl groups.Use a 1:1 stoichiometry of the carboxylic acid and phenol.
Reaction Mixture Darkens Significantly Decomposition of starting materials or product.This can occur at high temperatures, especially with strong acid catalysts.[5] Use milder reaction conditions or a different synthetic route like the Steglich esterification.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous layer during workup.During extraction, wash the organic layer with brine to reduce the solubility of the ester in the aqueous phase.[11]
Co-elution of product and starting materials during chromatography.Optimize the solvent system for column chromatography to achieve better separation.
Formation of insoluble dicyclohexylurea (DCU) in Steglich reaction.DCU is largely insoluble in most organic solvents and can often be removed by filtration.[2] If it remains soluble, purification by column chromatography is necessary.

Experimental Protocols

Protocol 1: Steglich Esterification of 4-Amino-2-hydroxybenzoic Acid with 4-Fluorophenol

This protocol provides a reliable method for the synthesis of 4-fluorophenyl 4-amino-2-hydroxybenzoate under mild conditions.

Materials:

  • 4-Amino-2-hydroxybenzoic acid

  • 4-Fluorophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-hydroxybenzoic acid (1.0 eq) and 4-fluorophenol (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir until it dissolves.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP and any unreacted amine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluorophenyl 4-amino-2-hydroxybenzoate.

Visualizations

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Esterification cluster_workup Work-up & Purification A Dissolve 4-amino-2-hydroxybenzoic acid and 4-fluorophenol in anhydrous DCM B Add DMAP (catalyst) A->B C Cool to 0°C B->C D Add DCC solution dropwise C->D E Stir at room temperature for 12-24h D->E F Monitor by TLC E->F G Filter to remove DCU F->G H Aqueous Washes (HCl, NaHCO3, Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Steglich esterification workflow.

Troubleshooting Logic

G Start Low Yield or Incomplete Reaction Check_Reagents Are reagents and solvents anhydrous? Start->Check_Reagents Check_Catalyst Is catalyst active and sufficient? Check_Reagents->Check_Catalyst Yes Sol_Dry Dry solvents/reagents; use molecular sieves. Check_Reagents->Sol_Dry No Check_Time_Temp Are reaction time and temperature adequate? Check_Catalyst->Check_Time_Temp Yes Sol_Catalyst Use fresh catalyst; increase loading if necessary. Check_Catalyst->Sol_Catalyst No Check_Side_Reactions Are side products observed on TLC? Check_Time_Temp->Check_Side_Reactions Yes Sol_Time_Temp Increase reaction time; moderately increase temperature. Check_Time_Temp->Sol_Time_Temp No Sol_Side_Reactions Optimize stoichiometry; ensure DMAP is present. Check_Side_Reactions->Sol_Side_Reactions Yes Success Optimized Reaction Check_Side_Reactions->Success No Sol_Dry->Check_Catalyst Sol_Catalyst->Check_Time_Temp Sol_Time_Temp->Check_Side_Reactions Sol_Side_Reactions->Success

Caption: Troubleshooting low yield issues.

References

  • Steglich Esterification - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Phase transfer catalysed esterification of phenols with aliphatic acid chlorides . ResearchGate. [Link]

  • Esterification of phenols.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Royal Society of Chemistry. [Link]

  • Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst . Royal Society of Chemistry. [Link]

  • Acid to Ester - Common Conditions . Organic Chemistry Portal. [Link]

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts . Royal Society of Chemistry. [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection . JETIR. [Link]

  • Steglich Esterification . SynArchive. [Link]

  • Steglich esterification . Wikipedia. [Link]

  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri . IISTE. [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry . Reddit. [Link]

  • METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM . European Patent Office. [Link]

  • 3: Esterification (Experiment) . Chemistry LibreTexts. [Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols . ACS Publications. [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid . ResearchGate. [Link]

  • Esterification of phenols (video) . Khan Academy. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for 4-Fluorophenyl 4-Amino-2-Hydroxybenzoate

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-fluorophenyl 4-amino-2-hydroxybenzoate . As an aryl e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-fluorophenyl 4-amino-2-hydroxybenzoate . As an aryl ester prodrug derivative of para-aminosalicylic acid (PAS), this molecule presents unique handling challenges. While the esterification enhances lipophilicity and alters the pharmacokinetic profile, it introduces specific physicochemical liabilities—namely, susceptibility to rapid hydrolysis and auto-oxidation.

This document provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental data.

Section 1: Mechanistic Overview of Degradation

To effectively stabilize this compound, one must understand the causality behind its degradation. The molecule possesses three highly reactive centers that dictate its shelf-life and behavior in solution:

  • The Ester Linkage: The 4-fluorophenyl leaving group is highly electron-withdrawing. This inductive effect increases the electrophilicity of the carbonyl carbon, making the ester significantly more prone to nucleophilic attack (hydrolysis) than standard alkyl esters[1].

  • The 4-Amino Group: The primary amine is electron-rich and highly susceptible to auto-oxidation. Exposure to ambient oxygen or reactive oxygen species (ROS) triggers a two-electron, two-proton oxidation, forming a highly reactive quinoneimine intermediate[2].

  • The 2-Hydroxy Group: The phenolic hydroxyl group can participate in intramolecular hydrogen bonding, potentially facilitating general acid/base catalysis that accelerates ester cleavage in aqueous media.

G A 4-Fluorophenyl 4-amino-2-hydroxybenzoate B Hydrolysis (Moisture/pH Extremes) A->B H2O C Oxidation (O2/Light/ROS) A->C O2 / hv D 4-Amino-2-hydroxybenzoic Acid (PAS) + 4-Fluorophenol B->D E Quinoneimine Derivatives (Brown/Purple Discoloration) C->E F Decarboxylation (Heat/Moisture) D->F G 3-Aminophenol + CO2 F->G

Caption: Chemical degradation pathways of 4-fluorophenyl 4-amino-2-hydroxybenzoate via hydrolysis and oxidation.

Section 2: Troubleshooting FAQs

Q1: My solid API powder has developed a dark brown/purple discoloration over the past three months. Is it still usable? Mechanism: No, the compound should be discarded. The discoloration is a hallmark of amine oxidation. The 4-amino group oxidizes to a quinoneimine, which rapidly polymerizes into dark-colored, insoluble tars[3]. Solution: For future batches, store the solid compound at -20°C in amber glass vials to prevent photo-oxidation. Crucially, flush the headspace of the vial with an inert gas (Argon or Nitrogen) and include a desiccant pack to eliminate ambient moisture and oxygen[4].

Q2: During in vitro assays (pH 7.4 buffer), my HPLC data shows rapid disappearance of the parent peak and the emergence of 4-fluorophenol. How can I prevent this? Mechanism: You are observing base-catalyzed ester hydrolysis. The phenoxide leaving group (4-fluorophenolate) is relatively stable, driving the rapid cleavage of the ester bond in neutral to alkaline aqueous environments[5]. Solution: Do not store the compound in aqueous buffers. Prepare stock solutions in anhydrous DMSO or acetonitrile. For aqueous assays, spike the compound immediately prior to the experiment. If an aqueous buffer is absolutely required for formulation, lower the pH to 4.5–5.0, where the ester exhibits maximum kinetic stability.

Q3: We are conducting plasma stability assays, but the compound degrades before we can even analyze the T=0 timepoint. What is going wrong? Mechanism: Aryl esters are rapidly cleaved by circulating esterases (e.g., butyrylcholinesterase) in plasma[1]. Solution: This is enzymatic degradation, not purely chemical. To accurately quantify the intact ester in biological matrices, you must quench the plasma samples immediately upon collection using a potent esterase inhibitor cocktail (e.g., 1 mM PMSF or NaF) and crash the proteins with ice-cold acetonitrile containing 0.1% formic acid.

Workflow Start Observe Inconsistent Assay Results CheckVisual Visual Inspection of Compound Start->CheckVisual IsDiscolored Is the solid/solution brown or purple? CheckVisual->IsDiscolored Oxidation Oxidation Confirmed. Discard & prepare fresh under Argon. IsDiscolored->Oxidation Yes HPLC Perform HPLC-UV Analysis (254 nm) IsDiscolored->HPLC No CheckPeaks Are there multiple peaks? (e.g., 4-Fluorophenol) HPLC->CheckPeaks Hydrolysis Hydrolysis Confirmed. Adjust pH to 4.5 & minimize aqueous exposure. CheckPeaks->Hydrolysis Yes Intact Compound Intact. Investigate biological assay parameters. CheckPeaks->Intact No

Caption: Diagnostic workflow for identifying and resolving compound instability in experimental settings.

Section 3: Quantitative Stability Profiles

The following table summarizes the kinetic stability of 4-fluorophenyl 4-amino-2-hydroxybenzoate across various microenvironments, allowing you to plan experimental timelines accordingly.

Environmental ConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Preservative / Intervention Strategy
Aqueous Buffer (pH 7.4, 37°C) Base-catalyzed Hydrolysis< 2 hoursFormulate in lipid nanocarriers or use immediately.
Aqueous Buffer (pH 4.5, 25°C) Minimal (Optimal pH range)~ 48 hoursMaintain slightly acidic pH for working solutions.
Human Plasma (37°C) Enzymatic Cleavage (Esterases)< 30 minsAdd 1 mM PMSF to quench samples before analysis.
Solid State (Ambient Air, 25°C) Auto-oxidation of Amine1 - 3 monthsStore under Argon at -20°C in amber vials.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating HPLC Assay

Causality: A standard isocratic UV assay might miss co-eluting degradation products. This gradient method ensures the baseline separation of the highly polar PAS degradation product from the highly lipophilic 4-fluorophenol leaving group.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of the carboxylic acid formed upon hydrolysis, sharpening the peak).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 15 minutes on a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

  • Detection: Monitor at 254 nm (optimal for the aromatic rings) and 280 nm.

  • Self-Validation Check: Inject a mixed standard of 4-fluorophenol and 4-amino-2-hydroxybenzoic acid. The resolution ( Rs​ ) between the two peaks must be > 2.0. If Rs​ < 2.0, decrease the initial organic mobile phase concentration to 5% to increase retention of the polar PAS moiety.

Protocol 2: Preparation of Ultra-Stable In Vivo Dosing Vehicles

Causality: Water and oxygen must be rigorously excluded from the dosing vehicle until the exact moment of administration to prevent premature ester cleavage and ensure accurate dosing.

  • Vehicle Dehydration: Pass PEG-400 through a column of activated 4Å molecular sieves to remove trace water.

  • Solubilization: Dissolve the required mass of 4-fluorophenyl 4-amino-2-hydroxybenzoate in anhydrous DMSO (maximum 10% of final volume to avoid toxicity).

  • Formulation: Slowly add the dehydrated PEG-400 to the DMSO stock while vortexing under a stream of Nitrogen.

  • Self-Validation Check: After formulating the dosing vehicle, take a 10 µL aliquot, dilute 1:100 in Mobile Phase A, and run via the HPLC method above. The intact ester must account for >98% of the total peak area. If the 4-fluorophenol peak exceeds 2%, the PEG-400 likely contained trace water; discard and re-dry the excipients.

Section 5: References

  • Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) . National Institutes of Health (NIH) / PMC.[1] URL:[Link]

  • Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease . World Journal of Gastroenterology.[3] URL:[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance . Carbodiimide.[5] URL:[Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution . National Institutes of Health (NIH) / PubMed.[2] URL:[Link]

  • Decomposition of p-aminosalicylic acid in the solid state . Semantic Scholar / Journal of Pharmaceutical Sciences.[4] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-fluorophenyl 4-amino-2-hydroxybenzoate

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-fluorophenyl 4-amino-2-hydroxybenzoate. In the absence of direct experimental data for this specific molecule, this d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-fluorophenyl 4-amino-2-hydroxybenzoate. In the absence of direct experimental data for this specific molecule, this document leverages established fragmentation principles of structurally related compounds to build a robust theoretical framework. By comparing the predicted fragmentation of our target molecule with the known fragmentation patterns of 4-aminosalicylic acid, ethyl p-aminobenzoate, and phenol, we can gain valuable insights into how different functional groups influence fragmentation pathways. This comparative approach is essential for researchers in drug development and analytical chemistry who rely on mass spectrometry for structural elucidation.

Introduction to Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions.[1] During the ionization process, particularly with energetic methods like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The pattern of these fragment ions provides a "fingerprint" that can be used to identify the compound and deduce its structure.[2][3] The stability of the resulting fragment ions often dictates the most likely fragmentation pathways.[2]

For the purpose of this guide, we will focus on the predicted fragmentation of 4-fluorophenyl 4-amino-2-hydroxybenzoate under EI conditions.

Predicted Fragmentation Pattern of 4-fluorophenyl 4-amino-2-hydroxybenzoate

The structure of 4-fluorophenyl 4-amino-2-hydroxybenzoate contains several key functional groups that will influence its fragmentation: an ester linkage, an aromatic amine, a phenolic hydroxyl group, and a fluorinated phenyl ring. The molecular weight of this compound is 247.23 g/mol .

The most probable fragmentation pathways are expected to involve the cleavage of the ester bond, as this is often a labile site in mass spectrometry.[2] Additionally, fragmentation of the substituent groups on the aromatic rings is anticipated.

Below is a diagram illustrating the predicted fragmentation pathway:

fragmentation_pathway M [M]+• m/z 247 F3 [C7H7NO3]+• m/z 153 M->F3 - C6H4F• F4 [C6H4FO]+• m/z 111 M->F4 - C7H5NO2 F1 [C7H6NO2]+• m/z 136 F5 [C6H4NO]+• m/z 106 F1->F5 - CO F2 [C6H4F]+• m/z 95 F3->F1 - OH•

Caption: Predicted electron ionization fragmentation pathway of 4-fluorophenyl 4-amino-2-hydroxybenzoate.

Based on this predicted pathway, the following key fragment ions are expected:

m/z Proposed Fragment Structure Formation Pathway
247[C13H10FNO3]+•Molecular Ion
153[C7H7NO3]+•Cleavage of the ester bond with charge retention on the 4-amino-2-hydroxybenzoyl moiety.
136[C7H6NO2]+•Loss of a hydroxyl radical from the m/z 153 fragment.
111[C6H4FO]+•Cleavage of the ester bond with charge retention on the 4-fluorophenoxy moiety.
106[C6H4NO]+•Loss of carbon monoxide (CO) from the m/z 136 fragment.
95[C6H4F]+•Loss of an oxygen atom from the m/z 111 fragment.

Comparative Fragmentation Analysis

To substantiate our predicted fragmentation pattern, we will now compare it with the known mass spectra of structurally similar compounds.

4-Aminosalicylic Acid

4-Aminosalicylic acid (4-amino-2-hydroxybenzoic acid) represents the core benzoic acid portion of our target molecule.[4][5] Its fragmentation is well-documented and provides a baseline for the behavior of the 4-amino-2-hydroxybenzoyl cation. The key fragments of 4-aminosalicylic acid arise from the loss of water and the carboxyl group.

Compound Molecular Weight Key Fragment Ions (m/z) Interpretation
4-Aminosalicylic Acid153.14136, 108, 92Loss of OH, followed by loss of CO.

The observation of a fragment at m/z 136 in the mass spectrum of 4-aminosalicylic acid strongly supports our prediction of the formation of a similar ion from 4-fluorophenyl 4-amino-2-hydroxybenzoate after the initial ester cleavage.

Ethyl p-Aminobenzoate

Ethyl p-aminobenzoate provides a comparison for the fragmentation of an ester of an aminobenzoic acid.[6] Its fragmentation is characterized by the loss of the ethoxy group and ethylene.

Compound Molecular Weight Key Fragment Ions (m/z) Interpretation
Ethyl p-Aminobenzoate165.19137, 120, 92, 65Loss of C2H4 (ethylene), loss of OC2H5 (ethoxy radical), subsequent loss of CO.[6]

The fragmentation of ethyl p-aminobenzoate demonstrates the lability of the ester group. The loss of the alkoxy radical is a common fragmentation pathway for esters.[2] This supports our prediction that the primary fragmentation of 4-fluorophenyl 4-amino-2-hydroxybenzoate will be the cleavage of the ester bond.

Phenol

Phenol serves as a simple model for the 4-fluorophenyl portion of our target molecule. Its fragmentation is dominated by the loss of CO and the formation of the cyclopentadienyl cation.

Compound Molecular Weight Key Fragment Ions (m/z) Interpretation
Phenol94.1194, 66, 65Molecular ion, loss of CO, loss of H.[7]

The fragmentation of phenol itself is quite distinct from what we would expect from the 4-fluorophenyl group in our larger molecule. However, the stability of the aromatic ring is a key takeaway, suggesting that fragmentation will likely occur at the ester linkage rather than within the fluorinated ring itself initially.

Experimental Protocol: Acquiring a Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

Materials
  • 4-fluorophenyl 4-amino-2-hydroxybenzoate sample

  • High-purity solvent (e.g., methanol or acetonitrile)

  • GC vial with a septum cap

Procedure
  • Sample Preparation: Prepare a dilute solution of 4-fluorophenyl 4-amino-2-hydroxybenzoate (approximately 1 mg/mL) in a suitable high-purity solvent.

  • GC-MS Method Setup:

    • Injector: Set the injector temperature to 250 °C. Use a splitless injection mode to maximize sensitivity.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase the temperature to 280 °C at a rate of 15 °C/minute.

      • Hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: Scan from m/z 40 to 350.

  • Data Acquisition: Inject 1 µL of the sample solution into the GC-MS system and start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to 4-fluorophenyl 4-amino-2-hydroxybenzoate in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments.

Conclusion

This guide has provided a detailed theoretical analysis of the mass spectrometry fragmentation pattern of 4-fluorophenyl 4-amino-2-hydroxybenzoate. By leveraging established fragmentation principles and comparing with structurally related compounds, we have proposed a likely fragmentation pathway. The primary cleavage is predicted to occur at the ester linkage, leading to characteristic fragments representing the 4-amino-2-hydroxybenzoyl and 4-fluorophenoxy moieties. This predictive guide serves as a valuable resource for researchers working on the structural elucidation of this and similar molecules, and the provided experimental protocol offers a clear path for empirical verification.

References

  • Abad-García, B., Garmón-Lobato, S., Berrueta, L. A., Gallo, B., & Vicente, F. (2009). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]

  • de Souza, F. P., & de Souza, V. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO. [Link]

  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299-2301. [Link]

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing. [Link]

  • NIST. (n.d.). Phenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab...[Link]

  • Sasaki, S., Itagaki, Y., Abe, H., Nakanishi, K., & Suga, T. (1964). The High-Resolution Mass Spectrum of Ethyl p-Aminobenzoate. J-Stage. [Link]

  • Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915. [Link]

  • Vrkic, B., & O'Hair, R. A. J. (2018). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. ResearchGate. [Link]

  • University of Arizona. (n.d.). Fragmentation Processes. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. [Link]

  • PubChem. (n.d.). 4-Aminosalicylic Acid. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. [Link]

  • NIST. (n.d.). Aminosalicylic Acid. [Link]

  • SpectraBase. (n.d.). 4-[(4-Fluorobenzene)sulfonamido]-2-hydroxybenzoic acid. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2017). A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. [Link]

  • PubMed. (2017). A derivatization-enhanced detection strategy in mass spectrometry: analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. [Link]

  • MDPI. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • Stenutz. (n.d.). 3-fluorophenyl 4-amino-2-hydroxybenzoate. [Link]

  • PubChem. (n.d.). 4-Aminosalicylic acid. [Link]

  • NIST. (n.d.). Aminosalicylic Acid. [Link]

  • PubChem. (n.d.). 4-Aminosalicylic Acid. [Link]

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